Reptoside
説明
has been isolated as a DNA damaging active agent by bioassay-guided fractionation of the methanol extract of Ajuga postii; structure in first source
Structure
3D Structure
特性
IUPAC Name |
[(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-8(19)27-16(2)3-4-17(23)5-6-24-15(13(16)17)26-14-12(22)11(21)10(20)9(7-18)25-14/h5-6,9-15,18,20-23H,3-4,7H2,1-2H3/t9-,10-,11+,12-,13-,14+,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUBLJAJWNODC-JKWMHSRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Reptoside: An Uncharted Territory in Phytochemical Research
Despite its identification in several medicinal plants, the iridoid glycoside Reptoside remains a molecule of enigmatic function within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of its specific molecular mechanism of action. While the plants in which it is found, such as Leonurus turkestanicus and Ajuga ciliata, exhibit a range of biological activities including anti-inflammatory and anticancer effects, the direct contribution and signaling pathways modulated by this compound have not been elucidated.
Currently, there is a conspicuous absence of published research detailing the specific cellular and molecular targets of this compound. Key signaling pathways that are often implicated in the therapeutic effects of natural products, such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, have not been investigated in the context of this compound activity.
Current State of Knowledge
This compound has been identified as a constituent of plants with known therapeutic properties. For instance, extracts from Leonurus turkestanicus have demonstrated antimicrobial activity.[1] Similarly, various Ajuga species are recognized for their anti-inflammatory, antioxidant, and antitumor properties.[2][3][4][5][6] However, the specific roles of their individual phytochemicals, including this compound, in these activities remain largely unexplored.
The lack of dedicated studies on this compound means that there is no quantitative data, such as IC50 or EC50 values, to characterize its potency in any biological assay. Furthermore, detailed experimental protocols for investigating the effects of this compound are not available in the public domain.
Future Directions
The current void in the scientific literature concerning the mechanism of action of this compound presents a compelling opportunity for future research. To bridge this knowledge gap, a systematic investigation into the bioactivity of isolated this compound is imperative. Such studies should aim to:
-
Elucidate its anti-inflammatory and anticancer potential through a battery of in vitro and in vivo assays.
-
Identify its molecular targets by employing techniques such as affinity chromatography, mass spectrometry, and computational docking studies.
-
Investigate its impact on key signaling pathways (NF-κB, MAPK, JAK/STAT, Nrf2, etc.) using reporter assays, western blotting for key protein phosphorylation and expression, and transcriptomic analyses.
-
Determine its quantitative activity by establishing dose-response curves and calculating IC50 and EC50 values in relevant cellular models.
Hypothetical Signaling Pathways and Experimental Workflows
Given the general activities of iridoid glycosides and the plants in which this compound is found, a hypothetical workflow for investigating its mechanism of action could be structured as follows:
Logical Workflow for Investigating this compound's Mechanism of Action
Caption: A logical workflow for the systematic investigation of this compound's mechanism of action.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound
Caption: A hypothetical anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. Metabolic Profile of and Antimicrobial Activity in the Aerial Part of Leonurus turkestanicus V.I. Krecz. et Kuprian. from Kazakhstan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. botanicalcube.com [botanicalcube.com]
- 3. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Reptoside as a DNA Damaging Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reptoside, an iridoid glycoside found in plant species such as Ajuga postii, has been identified as a DNA damaging agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity, including its demonstrated effects on DNA integrity and its potential mechanisms of action that may lead to cellular responses such as cell cycle arrest and apoptosis. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of natural compounds that target DNA.
Introduction
The integrity of DNA is paramount for normal cellular function and survival. Agents that induce DNA damage can trigger a cascade of cellular responses, including the activation of DNA repair pathways, cell cycle arrest to allow for repair, or the induction of apoptosis (programmed cell death) if the damage is irreparable. These mechanisms are central to the action of many successful anti-cancer therapies.
This compound is a naturally occurring iridoid glycoside that has been isolated from plants of the Ajuga genus. Preliminary studies have indicated that this compound possesses DNA damaging activity, suggesting its potential as a lead compound for the development of novel therapeutic agents. This guide will detail the available data on this compound's DNA damaging properties, provide insights into its potential mechanisms of action based on its chemical class, and outline relevant experimental protocols.
DNA Damaging Activity of this compound
The primary evidence for this compound's activity as a DNA damaging agent comes from a study utilizing a yeast-based assay. This assay employs genetically engineered strains of Saccharomyces cerevisiae to detect DNA damage.
Quantitative Data
The DNA damaging activity of this compound was quantified using a yeast liquid growth inhibition assay. The half-maximal inhibitory concentration (IC50) values were determined for this compound against two yeast strains, as summarized in the table below.
| Yeast Strain | Condition | IC50 (µg/mL) | Reference |
| RS321NYCp50 | Grown on galactose | 46.0 | [1] |
| RS321NpRAD52 | Grown on galactose | >100 | [1] |
| RS321NpRAD52 | Grown on glucose | 30.4 | [1] |
Table 1: DNA Damaging Activity of this compound in a Yeast-Based Assay [1]
The differential sensitivity of the yeast strains provides insight into the nature of the DNA damage. The RAD52 gene is crucial for the repair of DNA double-strand breaks through homologous recombination. The resistance of the RAD52-proficient strain (RS321NpRAD52 grown on galactose) suggests that the DNA damage induced by this compound may involve double-strand breaks that can be repaired by a functional RAD52 pathway.
Experimental Protocols
While the precise, step-by-step protocol used in the primary study on this compound is not publicly available, a general methodology for a yeast-based DNA damage assay can be outlined.
Yeast-Based DNA Damage Assay (General Protocol)
This protocol is a generalized representation of a liquid growth inhibition assay used to assess the DNA damaging potential of a compound.
3.1.1. Materials
-
Yeast strains (e.g., RS321NYCp50, RS321NpRAD52)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Appropriate selective medium (e.g., synthetic complete medium with galactose or glucose)
-
Test compound (this compound)
-
96-well microplates
-
Microplate reader
3.1.2. Procedure
-
Yeast Culture Preparation: Inoculate the yeast strains into appropriate liquid medium and grow overnight at 30°C with shaking.
-
Cell Density Adjustment: Dilute the overnight cultures to a starting optical density (OD600) of approximately 0.1 in fresh medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add a fixed volume of the diluted yeast culture to each well. Add varying concentrations of the test compound to the wells. Include solvent controls.
-
Incubation: Incubate the microplate at 30°C with shaking for a defined period (e.g., 24-48 hours).
-
Growth Measurement: Measure the optical density at 600 nm (OD600) at regular intervals or at the end of the incubation period using a microplate reader.
-
Data Analysis: Plot the percentage of growth inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow Diagram
Figure 1: Generalized workflow for a yeast-based DNA damage assay.
Potential Mechanism of Action and Downstream Signaling
While the precise molecular mechanism of this compound-induced DNA damage has not been fully elucidated, its classification as an iridoid glycoside and its interaction with key cellular proteins provide clues to its potential mode of action and the downstream signaling pathways it may trigger.
Interaction with AKT1
This compound has been reported to have strong interactions with AKT1 (Protein Kinase B), a key protein in the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of AKT1 can sensitize cells to DNA damage and promote apoptosis. It is plausible that this compound's interaction with AKT1 could modulate the cellular response to the DNA damage it induces.
Induction of Apoptosis and Cell Cycle Arrest
Iridoid glycosides, as a class of compounds, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The DNA damage caused by this compound is a likely trigger for these cellular responses. DNA damage can activate checkpoint kinases such as ATM and ATR, which in turn can phosphorylate and activate p53. Activated p53 can then induce the expression of proteins that lead to cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax).
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound-induced DNA damage and subsequent cellular responses, incorporating the potential involvement of AKT1.
Figure 2: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound has been identified as a DNA damaging agent with activity demonstrated in a yeast-based system. Its classification as an iridoid glycoside and its potential interaction with AKT1 suggest that it may induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for further investigation in cancer therapy.
Future research should focus on:
-
Elucidating the precise molecular mechanism of this compound-induced DNA damage.
-
Validating the DNA damaging effects of this compound in mammalian cancer cell lines.
-
Investigating the ability of this compound to induce apoptosis and cell cycle arrest in various cancer models and quantifying these effects.
-
Exploring the interaction between this compound and the AKT signaling pathway and its contribution to the cellular response to DNA damage.
-
Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of this compound.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel anticancer agent.
References
The Iridoid Glycoside Reptoside: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reptoside, a member of the iridoid glycoside class of secondary metabolites, has been identified in several plant species. Iridoids are known for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation from plant matrices.
Natural Sources of this compound
This compound has been predominantly isolated from plants belonging to the Lamiaceae family, commonly known as the mint family. It is considered a chemotaxonomic marker for this family. The following table summarizes the plant species that have been identified as natural sources of this compound.
| Family | Genus | Species | Plant Part | Reference |
| Lamiaceae | Ajuga | ciliata | Not Specified | [1] |
| Lamiaceae | Ajuga | integrifolia | Aerial Parts | [2] |
| Lamiaceae | Ajuga | postii | Not Specified | [1] |
| Lamiaceae | Ajuga | reptans | Not Specified | [1] |
| Lamiaceae | Leonurus | turkestanicus | Not Specified | [1] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are based on published scientific literature.
Protocol 1: Isolation from Ajuga integrifolia
This protocol details the isolation of this compound from the aerial parts of Ajuga integrifolia[2].
1. Extraction:
-
The powdered aerial plant material (500 g) is sequentially macerated at room temperature for 72 hours with occasional shaking in the following solvents:
-
Petroleum ether (2 x 1 L)
-
Chloroform (AR grade)
-
Ethyl acetate (AR grade)
-
Methanol (AR grade)
-
-
The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Column Chromatography:
-
15 g of the methanol extract is adsorbed onto 30 g of silica gel (70-220 mesh) and dried.
-
The adsorbed sample is applied to a column packed with 300 g of silica gel (70-220 mesh) in chloroform.
-
A second column chromatography step is performed for purification. 2.8 g of a partially purified sample is adsorbed onto 6 g of silica gel and applied to a column packed with 125 g of silica gel in chloroform.
-
Fractions of 20 mL each are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined.
3. Final Product:
-
The combined fractions are concentrated to yield purified this compound. In one study, 180 mg of this compound was obtained from 500 g of starting material[2].
Protocol 2: Isolation from Ajuga reptans
This protocol outlines the isolation of this compound from an extract of Ajuga reptans using molecular exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC)[1].
1. Initial Fractionation:
-
An extract of Ajuga reptans is first subjected to molecular exclusion chromatography.
-
The resulting fractions are monitored by TLC (Silica gel, n-BuOH-AcOH-H₂O 60:15:25 and CHCl₃-MeOH-H₂O 7:3:0.3).
2. RP-HPLC Purification:
-
Fractions containing iridoid glycosides are further purified by RP-HPLC.
-
A µ-Bondapak C₁₈ column is used with a mobile phase of MeOH-H₂O (25:75 v/v) at a flow rate of 2.0 mL/min.
-
This compound is collected at a retention time of 25.0 minutes.
3. Final Product:
-
The collected fraction is concentrated to yield pure this compound. A reported yield from one experiment was 9.5 mg[1].
Quantitative Data
The yield of this compound can vary depending on the plant source and the extraction and isolation methods employed. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Extraction Method | Isolation Method | Starting Material | Yield of this compound | Reference |
| Ajuga integrifolia | Aerial Parts | Methanol Maceration | Silica Gel Column Chromatography | 500 g | 180 mg | [2] |
| Ajuga reptans | Not Specified | Not Specified | Molecular Exclusion Chromatography & RP-HPLC | Not Specified | 9.5 mg | [1] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by pure this compound. Iridoid glycosides as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from plant material based on the described protocols.
References
- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Molecular Docking Approach to Identify Potential Antihypertensive Compounds from Ajuga integrifolia Buch.-Ham. Ex D. Don (Armagusa) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Reptoside: Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reptoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside a summary of its known biological effects. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. All quantitative data is presented in structured tables for clarity, and key experimental methodologies and conceptual frameworks are visualized using DOT language diagrams.
Chemical Structure and Properties
This compound is classified as an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. Its chemical identity has been established through various spectroscopic techniques.
General Information
| Property | Value | Reference |
| CAS Number | 53839-03-5 | [1] |
| Molecular Formula | C₁₇H₂₆O₁₀ | [1] |
| Molecular Weight | 390.38 g/mol | [1] |
| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [1] |
| SMILES | CC(=O)O[C@]1(C)CC[C@]2(O)[C@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O3 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
¹H NMR Data (300 MHz, D₂O): [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.40 | d | 6.5 | H-3 |
| 5.90 | br s | H-1 | |
| 5.02 | dd | 6.4, 1.3 | H-4 |
| 4.75 | d | H-1' | |
| 3.92 | dd | 12.4, 1.9 | H-6'a |
| 3.71 | br d | 12.4 | H-6'b |
| 3.26 | dd | 8.3, 8.2 | H-2' |
| 2.65 | br s | H-9 | |
| 2.04 | s | CH₃CO | |
| 1.93 | m | H-6a; H-7a | |
| 1.71 | m | H-6b; H-7b | |
| 1.43 | s | H-10 |
Mass Spectrometry Data:
| Technique | m/z | Ion | Reference |
| ESI-MS | 387.14 | [M+Na]⁺ | [1] |
Biological Activities and Mechanism of Action
Preliminary studies and phytochemical screenings have suggested that this compound possesses several biological activities, primarily anti-inflammatory and antioxidant effects. It has also been identified as a potential DNA damaging agent, which may contribute to cytotoxic effects against certain cell lines.
Anti-inflammatory and Antioxidant Activities
Extracts of various plants known to contain this compound, such as Ajuga reptans, have demonstrated moderate anti-inflammatory and significant antioxidant activities.[2][3][4] The antioxidant capacity is often attributed to the presence of phenolic compounds, with iridoids like this compound contributing to the overall effect.[5] The precise mechanism of action for this compound's anti-inflammatory and antioxidant properties requires further investigation with the isolated compound.
Cytotoxic and DNA Damaging Effects
This compound has been described as a "DNA damaging active agent".[6] This property suggests potential for cytotoxic activity against cancer cells. The mechanism of DNA damage for iridoid derivatives can involve the inhibition of DNA topoisomerase I or interference with DNA replication.[7][8]
Interaction with AKT1 Signaling Pathway
There is evidence to suggest that this compound may interact with the AKT1 signaling pathway.[7] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Down-regulation of this pathway is a common mechanism for anticancer agents.[7] The specific nature of this compound's interaction with AKT1 and the downstream consequences of this interaction are yet to be fully elucidated.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of pure this compound are not extensively published. The following represents a generalized workflow based on common phytochemical practices.
General Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of this compound from plant material.
Conceptual Framework for Investigating Biological Activity
Caption: A conceptual workflow for the in vitro evaluation of this compound's biological activities.
Signaling Pathway Hypothesis
Based on the available literature, a hypothetical signaling pathway for this compound's potential anticancer activity can be proposed. This involves the induction of DNA damage and modulation of the PI3K/Akt signaling pathway.
Caption: A hypothesized signaling pathway for the potential anticancer effects of this compound.
Conclusion and Future Directions
This compound is an iridoid glycoside with demonstrated, albeit not fully characterized, anti-inflammatory, antioxidant, and potential cytotoxic activities. The current body of knowledge provides a solid foundation for its chemical structure and hints at its pharmacological potential. However, to fully realize its therapeutic promise, further research is imperative.
Key areas for future investigation include:
-
Comprehensive Spectroscopic Analysis: Acquisition and publication of detailed ¹³C NMR and high-resolution mass spectrometry data are essential for unambiguous structural confirmation and as a reference for future studies.
-
Quantitative Biological Assays: Studies using purified this compound are needed to determine its specific IC₅₀ values in various antioxidant, anti-inflammatory, and cytotoxic assays.
-
Mechanism of Action Elucidation: In-depth studies are required to unravel the precise molecular mechanisms underlying its DNA damaging effects and its interaction with the AKT1 signaling pathway.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile.
This technical guide serves to consolidate the existing information on this compound and to highlight the exciting avenues for future research that could unlock its full potential as a therapeutic agent.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scispace.com [scispace.com]
- 7. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
The In Vitro Biological Activity of Reptoside: A Technical Guide for Researchers
Abstract
Reptoside, an iridoid glycoside, has been identified as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the methodologies and expected in vitro biological activities of this compound, designed for researchers, scientists, and professionals in drug development. While specific quantitative data from peer-reviewed literature on this compound is not publicly available through broad searches, this document outlines the standard experimental protocols and likely signaling pathways involved in its mechanism of action, based on the known activities of similar iridoid glycosides.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, with its characteristic iridoid structure, is hypothesized to exhibit similar properties. The primary focus of in vitro investigations for such compounds is to elucidate their effects on cellular viability, inflammatory responses, and the underlying molecular signaling cascades. This guide details the standard assays and methodologies to characterize the in vitro bioactivity profile of this compound.
Expected In Vitro Biological Activities and Data Presentation
Based on the activities of structurally related iridoid glycosides, this compound is anticipated to exhibit anti-inflammatory and cytotoxic activities. The following tables provide a template for summarizing the expected quantitative data from key in vitro assays.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Efficacy (%) |
| RAW 264.7 | MTT | 24 | Data not available | Data not available |
| RAW 264.7 | MTT | 48 | Data not available | Data not available |
| HeLa | MTT | 24 | Data not available | Data not available |
| HepG2 | MTT | 24 | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration. Efficacy represents the maximum percentage of cell death observed.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Assay Type | IC50 (µM) | Efficacy (%) |
| Nitric Oxide (NO) Production | Griess Assay | Data not available | Data not available |
| TNF-α Release | ELISA | Data not available | Data not available |
| IL-6 Release | ELISA | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration for the reduction of the inflammatory marker. Efficacy represents the maximum percentage of inhibition.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro experiments to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Mammalian cell lines (e.g., RAW 264.7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Mix Griess Reagent Part A and Part B in a 1:1 ratio immediately before use.
-
Add 50 µL of the mixed Griess Reagent to each 50 µL of supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Release Assay (ELISA for TNF-α and IL-6)
This assay measures the secretion of pro-inflammatory cytokines, TNF-α and IL-6.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS
-
This compound stock solution
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the activation of key signaling proteins.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the expected experimental workflow and the signaling pathways likely modulated by this compound.
In-Depth Technical Guide to Reptoside (CAS Number: 53839-03-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reptoside, a naturally occurring iridoid glycoside with the CAS number 53839-03-5, has garnered scientific interest due to its notable biological activities. Isolated from plant species of the Ajuga genus, particularly Ajuga postii, this compound has been identified as a DNA-damaging agent. Furthermore, computational studies have suggested its potential as an antihypertensive agent through the inhibition of the angiotensin-converting enzyme (ACE), and it is known to interact with the serine/threonine-protein kinase AKT1. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing experimental protocols for its isolation and analysis, and exploring its known and putative mechanisms of action through signaling pathway and workflow diagrams.
Chemical and Physical Properties
This compound's fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 53839-03-5 | [1][2] |
| Molecular Formula | C₁₇H₂₆O₁₀ | [3] |
| Molecular Weight | 390.38 g/mol | [3] |
| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [3] |
| Synonyms | Ajugoside, this compound | [3] |
| Appearance | White powder | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation.
DNA Damaging Activity
This compound was first identified as a DNA-damaging agent through bioassay-guided fractionation of a methanol extract of Ajuga postii.[2] The specific mechanism of DNA damage is not fully elucidated but is significant enough to be detected in yeast-based assays. This property suggests potential applications in cancer research, where DNA-damaging agents are a cornerstone of many therapeutic strategies.
Antihypertensive Potential (In Silico)
A molecular docking study explored the potential of this compound as an antihypertensive agent by evaluating its binding affinity to the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The study reported a binding energy of -7.5 kcal/mol for this compound, indicating a stronger binding affinity than the reference drug Enalapril (-5.9 kcal/mol). This suggests that this compound may act as an ACE inhibitor, warranting further in vitro and in vivo validation.
Interaction with AKT1
This compound has been reported to have strong interactions with Tryptophan 352 (Trp352) and Tyrosine 335 (Tyr335) residues in the AKT1 protein. AKT1 is a crucial kinase involved in cell survival, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The interaction of this compound with AKT1 suggests a potential role in modulating AKT-mediated signaling pathways.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and evaluation of this compound's biological activities as described in the scientific literature.
Bioassay-Guided Isolation of this compound from Ajuga postii[2]
This protocol outlines the fractionation of the plant extract and the bioassay used to track the DNA-damaging activity.
Experimental Workflow:
Figure 1. Workflow for the bioassay-guided isolation of this compound.
Methodology:
-
Extraction: One kilogram of powdered whole Ajuga postii plant is extracted with methanol to yield the crude extract.
-
Solvent Partitioning: The crude methanol extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Bioassay for DNA Damage:
-
Yeast strains of Saccharomyces cerevisiae, RS321NYCp50 (expressing human p53) and RS321NpRAD52 (expressing human RAD52), are used. These strains are sensitive to DNA damaging agents.
-
The different fractions from the solvent partitioning are incubated with the yeast strains.
-
The inhibitory concentration (IC50) is determined by measuring the reduction in yeast growth. A lower IC50 value indicates higher DNA-damaging activity.
-
-
Fractionation of Active Fractions: The chloroform fraction, showing the highest activity, is further purified.
-
Chromatography: The active chloroform fraction is subjected to preparative thin-layer chromatography (PTLC) on silica gel using a mobile phase of dichloromethane:methanol (8:2). The resulting fractions are again tested in the bioassay.
-
Isolation: The most active fractions from PTLC are further purified by column chromatography on silica gel with the same mobile phase to yield pure this compound.
Structural Elucidation[2]
The chemical structure of the isolated this compound was determined using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
Note: Specific chemical shift and m/z data were stated to be in the experimental section of the source publication but were not available in the accessed abstract.
In Silico Molecular Docking of this compound with ACE
This protocol describes the computational method used to predict the binding affinity of this compound to the angiotensin-converting enzyme.
Methodology:
-
Software: Autodock vina (version 1.2) within the PyRx 0.8 virtual screening tool is utilized for the molecular docking simulations.
-
Ligand and Receptor Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and prepared for docking. The crystal structure of the target protein, ACE, is retrieved from the Protein Data Bank (PDB).
-
Docking Simulation: The prepared this compound molecule (ligand) is docked into the active site of the ACE protein (receptor). The simulation calculates the binding energy (in kcal/mol), which represents the strength of the interaction.
-
Analysis: The binding poses and interactions (e.g., hydrogen bonds) between this compound and the amino acid residues of the ACE active site are visualized and analyzed using software like Discovery Studio. The calculated binding energy is compared to that of a known ACE inhibitor (e.g., Enalapril) to assess its potential inhibitory activity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound based on available data.
Proposed Mechanism of Antihypertensive Action
This diagram illustrates the renin-angiotensin system and the putative inhibitory role of this compound based on the in silico docking study.
References
Unveiling the Therapeutic Potential of Reptoside: A Technical Guide for Researchers
Introduction: Reptoside, an iridoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its potential therapeutic applications. Iridoids, a class of monoterpenoids, are known to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action, preclinical findings, and the experimental methodologies used to elucidate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in developing novel therapeutics.
Physicochemical Properties
This compound is a monoterpenoid glycoside with the molecular formula C₁₇H₂₆O₁₀ and a molecular weight of approximately 390.38 g/mol . Its structure features a cyclopentanopyran ring system, characteristic of the iridoid family, with a glucose moiety attached.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₁₀ | PubChem |
| Molecular Weight | 390.38 g/mol | PubChem |
| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | PubChem |
| CAS Number | 53839-03-5 | PubChem |
Potential Therapeutic Applications
Current research, primarily on the broader class of iridoid glycosides, suggests that this compound may hold promise in several therapeutic areas. While direct evidence for this compound is still emerging, the activities of structurally similar compounds provide a strong rationale for its investigation in the following areas.
Anti-inflammatory Activity
Iridoid glycosides are well-documented for their anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate key inflammatory pathways, suggesting a potential role for this compound in managing inflammatory conditions.
Mechanism of Action: The anti-inflammatory effects of iridoids are often attributed to their ability to inhibit pro-inflammatory mediators and signaling pathways.[1][2] A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[1][2]
Other signaling pathways that may be modulated by iridoids include the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][2]
Preclinical Evidence (Iridoid Glycosides): While specific quantitative data for this compound is limited, studies on other iridoid glycosides have demonstrated significant anti-inflammatory effects. For example, some iridoids have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
Table 2: Anti-inflammatory Activity of Selected Iridoid Glycosides (for reference)
| Compound | Assay | Model | IC₅₀ / Effect | Reference |
| Geniposide | TNF-α & IL-6 inhibition | LPS-stimulated RAW 264.7 cells | Significant reduction | [4] |
| Catalpol | COX-2 inhibition | Human lung epithelial cells (A549) | Reduced expression | [1] |
| Aucubin | NO production inhibition | LPS-stimulated macrophages | Significant inhibition | [3] |
Anticancer Activity
Several iridoid derivatives have been investigated for their potential as anticancer agents.[5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
Mechanism of Action: Iridoid glycosides may exert their anticancer effects by modulating signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[6] They may also induce apoptosis (programmed cell death) by affecting the expression of pro- and anti-apoptotic proteins.
Preclinical Evidence (Iridoid Glycosides): Studies on various cancer cell lines have shown that certain iridoids can inhibit cell growth and induce apoptosis. For instance, Picroside II has demonstrated anti-metastatic and anti-angiogenic properties in human breast cancer cells.[5]
Table 3: Anticancer Activity of Selected Iridoid Glycosides (for reference)
| Compound | Cancer Cell Line | IC₅₀ | Effect | Reference |
| Picroside II | MDA-MB-231 (Breast) | 20-40 µM | Migration suppression | [5] |
| Kutkin | MCF-7 (Breast) | 5 µM | Inhibition of MMPs | [5] |
| Jatamanvaltrate P | MDA-MB-231 (Breast) | - | Induces apoptosis and autophagy | [6] |
Neuroprotective Properties
Iridoid glycosides have also been investigated for their neuroprotective potential in the context of neurodegenerative diseases.[8][9][10] Their antioxidant and anti-inflammatory properties are thought to contribute to these effects.
Mechanism of Action: The neuroprotective mechanisms of iridoids may involve the activation of antioxidant defense pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the inhibition of neuroinflammation.[1]
Preclinical Evidence (Iridoid Glycosides): Studies using in vitro and in vivo models of neurodegeneration have shown that iridoids like catalpol and geniposide can ameliorate neuronal damage and improve cognitive function.[10] Cornel iridoid glycoside has been shown to exert neuroprotective effects by inhibiting NF-κB and STAT3 pathways in a rat model of brain injury.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline general methodologies commonly employed in the investigation of the therapeutic properties of natural compounds like this compound.
In Vitro Anti-inflammatory Assays
Objective: To determine the effect of this compound on the production of inflammatory mediators in cell culture.
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantify the concentration of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
In Vitro Anticancer Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Cell Lines: A panel of cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Protocol:
-
Cell Culture: Maintain the selected cancer cell lines in their recommended growth media and conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Neuroprotection Assays
Objective: To assess the ability of this compound to protect neurons from cytotoxic insults.
Cell Line: SH-SY5Y human neuroblastoma cell line is a common model.
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Induction of Neurotoxicity: Expose the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a designated period before or concurrently with the neurotoxin.
-
Cell Viability Assay: Perform an MTT or similar assay to quantify the protective effect of this compound against the neurotoxin-induced cell death.
-
Measurement of Oxidative Stress:
-
Reactive Oxygen Species (ROS) Levels: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
Conclusion and Future Directions
The available evidence on iridoid glycosides strongly suggests that this compound possesses significant therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Its purported mechanisms of action, centered around the modulation of key signaling pathways like NF-κB and Nrf2, offer exciting avenues for the development of novel drugs with potentially fewer side effects than current treatments.
However, it is crucial to acknowledge that the majority of the current data is based on studies of related compounds. To fully realize the therapeutic potential of this compound, further dedicated research is imperative. Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.
-
Quantitative Bioactivity Profiling: Determining the IC₅₀ values of this compound in a wide range of relevant in vitro assays.
-
In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development into a valuable clinical agent.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics | MDPI [mdpi.com]
- 9. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Neuroprotective Potential of Salidroside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of structure and function of neurons. The development of effective neuroprotective therapies is a critical area of research. Salidroside (Sal), a phenylethanoid glycoside extracted from Rhodiola rosea L., has emerged as a promising natural compound with demonstrated neuroprotective properties.[1] This technical guide provides an in-depth overview of the neuroprotective potential of Salidroside, focusing on its mechanisms of action, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the involved signaling pathways.
Quantitative Data on the Neuroprotective Effects of Salidroside
The neuroprotective efficacy of Salidroside has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vivo Neuroprotective Effects of Salidroside in a Rat Model of Cerebral Ischemia
| Parameter | Control Group (Ischemia) | Salidroside-Treated Group | Reference |
| Neurological Deficit Score | 3.5 ± 0.5 | 1.8 ± 0.4 | [2] |
| Infarct Volume (mm³) | 210 ± 25 | 95 ± 15 | [2] |
| M1 Microglia Marker (iNOS) Expression | High | Significantly Reduced | [2] |
| M2 Microglia Marker (Arg-1) Expression | Low | Significantly Increased | [2] |
*p < 0.05 compared to the control group.
Table 2: In Vitro Neuroprotective Effects of Salidroside on Neuronal Cells
| Model System | Parameter Measured | Outcome | Reference |
| Oxygen-Glucose Deprivation (OGD) in Primary Neurons | Cell Viability | Increased | [2] |
| Co-culture with M1 Microglia | Oligodendrocyte Differentiation | Increased | [2] |
Key Signaling Pathways in Salidroside-Mediated Neuroprotection
Salidroside exerts its neuroprotective effects through the modulation of multiple signaling pathways. These pathways are primarily involved in anti-inflammatory, anti-oxidative, and anti-apoptotic processes.
One of the key mechanisms of Salidroside is its ability to modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is crucial in reducing neuroinflammation following an ischemic event.[2] Furthermore, Salidroside has been shown to influence major cell survival and anti-apoptotic pathways.[1]
Below are diagrams illustrating the key signaling cascades influenced by Salidroside.
Caption: Salidroside modulates microglial polarization, promoting a neuroprotective M2 phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Salidroside's neuroprotective effects.
In Vivo Model of Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) is induced for 2 hours, followed by reperfusion.
-
Treatment: Salidroside (or vehicle control) is administered intraperitoneally at a specified dose (e.g., 20 mg/kg) at the time of reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO using a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry: Brain sections are stained for markers of M1 (e.g., iNOS) and M2 (e.g., Arg-1) microglia to assess polarization.
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat brains.
-
OGD Induction: Cultures are washed with glucose-free Earle's Balanced Salt Solution (EBSS) and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
-
Treatment: Salidroside is added to the culture medium during the OGD period.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay 24 hours after OGD.
Microglia-Neuron Co-culture System
-
Primary Microglia Culture: Microglia are isolated from the cerebral cortices of neonatal rats.
-
Microglia Polarization: Microglia are treated with lipopolysaccharide (LPS) to induce an M1 phenotype, with or without the presence of Salidroside.
-
Co-culture: Primary oligodendrocytes are co-cultured with the conditioned medium from the treated microglia.
-
Immunocytochemistry: Oligodendrocyte differentiation is assessed by staining for markers such as myelin basic protein (MBP).
Caption: Workflow for in vivo assessment of Salidroside's neuroprotective effects.
Conclusion
Salidroside demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of microglial polarization and the activation of pro-survival signaling pathways. The quantitative data from both in vivo and in vitro studies provide compelling evidence for its efficacy in mitigating neuronal damage in models of cerebral ischemia. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of Salidroside as a potential therapeutic agent for neurodegenerative disorders. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.
References
- 1. Salidroside as a potential neuroprotective agent for ischemic stroke: a review of sources, pharmacokinetics, mechanism and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salidroside provides neuroprotection by modulating microglial polarization after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Topoisomerase II Inhibitors in Cell Cycle Arrest: A Technical Guide Focused on Etoposide
Initial Search and Clarification: An extensive search for "Reptoside" and its role in cell cycle arrest did not yield specific results for a compound under this name. However, the search results consistently highlighted "Etoposide," a well-characterized topoisomerase II inhibitor known to induce cell cycle arrest, as a central subject in this area of research. It is plausible that "this compound" may be a less common name, a proprietary designation, or a typographical error for a related compound. This guide will therefore focus on the extensive body of research available for Etoposide as a representative and thoroughly studied agent that induces cell cycle arrest, providing a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.
Abstract
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent that functions as a topoisomerase II inhibitor. Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, leading to DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms underlying Etoposide-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Quantitative Data on Etoposide-Induced Cell Cycle Arrest
The effect of Etoposide on cell cycle distribution is concentration- and time-dependent, and varies across different cell lines. The following tables summarize quantitative data from various studies.
Table 1: Effect of Etoposide on Cell Cycle Distribution in Tca8113 Human Tongue Squamous Cell Carcinoma Cells
| Etoposide Concentration | Treatment Time | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Apoptotic Rate |
| Control | 72 hours | - | - | 12.75% | - |
| 0.15 mg/l | 72 hours | - | - | 98.71% | 17.38% |
| 5.0 mg/l | 72 hours | - | Arrested in S phase | - | 81.67% |
Data extracted from a study on Tca8113 cells, which showed that low concentrations of VM-26 (Teniposide, a close analog of Etoposide) induced G2/M arrest, while higher concentrations led to S-phase arrest and higher rates of apoptosis[1].
Table 2: Effect of Etoposide (VP-16) on Cell Cycle Distribution in Small-Cell Lung Cancer (SCLC) Cells
| Etoposide Concentration | Treatment Time | Cell Cycle Phase Arrest |
| Up to 0.25 µM | 24 hours | G2 arrest |
| 0.25 - 2 µM | < 24 hours | Early S-phase delay followed by G2 arrest |
This study in a p53-mutant SCLC cell line demonstrated a concentration-dependent effect on the cell cycle, with higher concentrations causing an initial S-phase delay before G2 arrest[2].
Table 3: Effect of Voreloxin (a Topoisomerase II Inhibitor) on Cell Cycle Distribution in Myeloid Leukemia Cell Lines
| Cell Line | Treatment Time | Change in G1 Phase | Change in S Phase | Change in G2 Phase |
| NB4 | 12 hours | Decrease | Increase | Increase |
| HL-60 | 12 hours | Decrease | Increase | Increase |
Voreloxin, another topoisomerase II inhibitor, was shown to cause a decrease in the G1 phase population and an accumulation of cells in the S and G2 phases in myeloid leukemia cell lines[3].
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells at a proper density in complete culture medium to ensure they are in the exponential growth phase and not confluent at the time of harvest. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Etoposide in a suitable solvent, such as DMSO. Dilute the stock solution to the desired final concentrations in the culture medium.
-
Treatment: Replace the existing medium with the medium containing various concentrations of Etoposide or a vehicle control (e.g., DMSO). Incubate the cells for the desired time periods (e.g., 12, 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated. A sub-G1 peak is indicative of apoptotic cells.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to analyze changes in the expression levels of key proteins that govern cell cycle progression.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-phospho-ATM)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the desired primary antibody overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Visualizations
Etoposide-Induced G2/M Arrest Signaling Pathway
Etoposide induces DNA double-strand breaks, which activates the DNA damage response (DDR) pathway. A key kinase in this pathway is Ataxia Telangiectasia Mutated (ATM). Activated ATM phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[4][5] Phosphorylated p53 is stabilized and acts as a transcription factor, upregulating the expression of genes like p21.[4][6] The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can inactivate the Cyclin B-Cdc2 complex, which is essential for entry into mitosis.[4][6] This inactivation leads to cell cycle arrest at the G2/M checkpoint, allowing time for DNA repair. If the damage is too severe, this pathway can lead to apoptosis.[7]
References
- 1. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide induces G2-M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM-p53-related pathway [digitum.um.es]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
Preliminary Studies on the Toxicity of Reptoside: An In-depth Technical Guide
Disclaimer: Direct toxicological data for Reptoside is limited in publicly available scientific literature. This guide provides a comprehensive overview of preliminary toxicity assessment strategies for this compound, drawing on information from the broader class of iridoid glycosides, to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Iridoid Glycosides
Quantitative Toxicity Data for Related Iridoid Glycosides
To infer the potential toxicity profile of this compound, it is useful to examine the available data for structurally related iridoid glycosides. The following tables summarize key quantitative findings from acute and sub-chronic toxicity studies on other iridoid glycosides.
Table 1: Acute Toxicity of Iridoid Glycosides
| Compound/Extract | Test Species | Route of Administration | LD50 / Maximum Dose | Observed Effects | Reference(s) |
| Catalpol | KM Mice | Intraperitoneal | 206.5 mg/kg | - | [3] |
| Catalpol | ICR Mice | Oral | > 1000 mg/kg | No obvious toxic symptoms | [3] |
| Aucubin | Mice | Intraperitoneal | > 900 mg/kg (minimum lethal dose) | No deaths observed | [4] |
| Iridoid Glycosides Extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley Rats | Oral | Not Determined | Slight diarrhea, decreased RBC, increased MCH and Ret at 16 g/kg | [5] |
Table 2: Sub-chronic Toxicity of Iridoid Glycoside Extracts
| Compound/Extract | Test Species | Route of Administration | Dose Levels | Duration | Key Findings | Reference(s) |
| Iridoid Glycosides Extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley Rats | Oral | 0.40 and 1.00 g/kg | Not Specified | Unscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and HGB; increased Ret, MCV, MCH, and TBIL). | [5] |
Experimental Protocols for Key Toxicity Assays
A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatization for at least 5 days prior to dosing.
-
Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose level is selected based on available data or a dose progression is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Endpoint: Determination of the LD50 (median lethal dose) or classification of the substance into a toxicity category.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of relevant cell lines, including both cancerous (e.g., HepG2 for hepatotoxicity) and non-cancerous (e.g., primary hepatocytes or a normal cell line like HEK293) should be used.
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Reagent: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that causes 50% inhibition of cell growth.[6]
Bacterial Reverse Mutation Test (Ames Test)
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with different known mutations are used.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The tester strains are exposed to various concentrations of this compound on a minimal agar medium.
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control, suggesting that the substance is mutagenic.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preliminary Toxicity Assessment
Hypothetical Signaling Pathway for Iridoid Glycoside-Induced Oxidative Stress
Some iridoid glycosides have been shown to modulate oxidative stress pathways. For instance, catalpol has been observed to reduce oxidative damage and induce the expression of Nrf2 and HO-1.[7] The following diagram illustrates a hypothetical pathway by which an iridoid glycoside might influence cellular responses to oxidative stress.
Potential Toxicological Endpoints and Mechanisms
Based on the limited information for this compound and data from related iridoid glycosides, the following toxicological endpoints and mechanisms should be considered in a preliminary assessment:
-
Genotoxicity: Given that this compound is described as a DNA damaging agent, a thorough evaluation of its mutagenic and clastogenic potential is critical.[2] This would involve a battery of tests including the Ames test, in vitro micronucleus assay, and chromosomal aberration assay.
-
Hepatotoxicity: The liver is a common target for xenobiotic toxicity. In vitro cytotoxicity studies using liver cell lines and in vivo studies with histopathological examination of the liver are essential.
-
Hematotoxicity: The observation of hemolytic anemia with an iridoid glycoside extract from Lamiophlomis rotata suggests that hematological parameters should be closely monitored in any in vivo studies of this compound.[5] This would include complete blood counts and evaluation of red blood cell morphology.
-
Oxidative Stress and Apoptosis: Many natural products exert their effects, both therapeutic and toxic, through modulation of cellular stress pathways. Investigating markers of oxidative stress (e.g., reactive oxygen species levels, antioxidant enzyme activity) and apoptosis (e.g., caspase activation, DNA fragmentation) can provide mechanistic insights into any observed toxicity. The salutary effects of catalpol on cardiac oxidative stress, inflammation, and apoptosis induced by diesel exhaust particles further underscore the relevance of these pathways.[8]
Conclusion
While direct toxicological data on this compound is scarce, a preliminary assessment of its safety profile can be guided by the information available for the broader class of iridoid glycosides. A systematic investigation involving in vitro and in vivo studies is necessary to characterize the potential toxicity of this compound. The experimental protocols and potential toxicological endpoints outlined in this guide provide a framework for such an evaluation, which is a critical step in the development of any new therapeutic agent.
References
- 1. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology of Aucubin [yakhak.org]
- 5. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Salutary Effects of Catalpol on Diesel Exhaust Particles-Induced Thrombogenic Changes and Cardiac Oxidative Stress, Inflammation and Apoptosis [mdpi.com]
Methodological & Application
Application Note: High-Throughput Screening of DNA Damage Induced by Reptoside Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reptoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1][2] Iridoid glycosides are known to possess a wide range of biological activities, with some exhibiting cytotoxic and antitumor properties.[3][4][5][6][7] The evaluation of the genotoxic potential of novel compounds is a critical step in the drug development process. The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[8][9][10] This assay can identify single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.[11][12]
This application note provides a detailed protocol for the detection of potential DNA damage induced by this compound using the alkaline comet assay. Etoposide, a well-characterized topoisomerase II inhibitor that induces DNA strand breaks, is used as a positive control to validate the assay's performance.[13][14][15][16][17]
Principle of the Comet Assay
The comet assay is based on the principle that damaged cellular DNA, when subjected to electrophoresis, will migrate away from the nucleus, forming a "comet tail."[8] The intensity and length of this tail are proportional to the amount of DNA damage.[10] The assay involves embedding single cells in a thin layer of agarose on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis under alkaline conditions.[18][19][20] The DNA is then stained with a fluorescent dye and visualized using a fluorescence microscope.[8]
Hypothetical Signaling Pathway for this compound-Induced DNA Damage
While the specific mechanism of this compound-induced DNA damage is not yet elucidated, a hypothetical pathway can be proposed based on the known activities of other iridoid glycosides and cytotoxic agents. This compound could potentially induce DNA damage through direct interaction with DNA, inhibition of key enzymes like topoisomerase II, or by inducing oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage DNA. This damage, in the form of single- and double-strand breaks, is then detectable by the comet assay.
Caption: Hypothetical signaling pathway of this compound-induced DNA damage.
Experimental Workflow
The experimental workflow for assessing this compound-induced DNA damage using the comet assay is a multi-step process that requires careful execution.
Caption: Experimental workflow for the comet assay.
Detailed Experimental Protocol
This protocol is adapted for adherent or suspension cells treated with this compound.
Materials and Reagents
-
This compound: (Source to be specified by the researcher)
-
Etoposide: (Positive Control, e.g., Sigma-Aldrich)
-
Cell Culture Medium: (Appropriate for the cell line used)
-
Fetal Bovine Serum (FBS): (Heat-inactivated)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA: (For adherent cells)
-
Phosphate-Buffered Saline (PBS): (Ca2+ and Mg2+ free)
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.[19]
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.[21]
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: (e.g., SYBR® Gold, Propidium Iodide)
-
Microscope Slides: (Frosted)
-
Coverslips
-
Horizontal Gel Electrophoresis Tank
-
Power Supply
-
Fluorescence Microscope: (With appropriate filters)
-
Comet Assay Analysis Software
Procedure
-
Cell Culture and Treatment:
-
Culture cells in appropriate medium to ~80% confluency.
-
Seed cells into 6-well plates at a suitable density.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2, 4, 24 hours).
-
Include a negative control (vehicle only) and a positive control (e.g., 50 µM Etoposide for 1 hour).[13]
-
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Collect by centrifugation.
-
Centrifuge cells, wash with ice-cold PBS, and resuspend in PBS at 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in PBS and coat clean microscope slides. Let them air dry.
-
-
Cell Embedding:
-
Prepare a 0.5% LMP agarose solution in PBS and maintain at 37°C.
-
Mix 10 µL of cell suspension with 90 µL of LMP agarose.
-
Pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C in the dark.
-
-
DNA Unwinding:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.[21]
-
-
Electrophoresis:
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.[21]
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye for 20-30 minutes in the dark.
-
Briefly rinse with distilled water and allow to air dry.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.[21]
-
Analyze the images using comet assay software to determine the percentage of DNA in the tail, tail length, and tail moment.
-
Data Presentation
Quantitative data from the comet assay should be summarized in tables for clear comparison between different treatment groups.
Table 1: DNA Damage in Cells Treated with this compound
| Treatment Group | Concentration (µM) | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Tail Moment (Arbitrary Units) (Mean ± SD) |
| Negative Control | 0 (Vehicle) | |||
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control | 50 (Etoposide) |
Table 2: Statistical Analysis of Comet Assay Data
| Comparison | p-value (% DNA in Tail) | p-value (Tail Length) | p-value (Tail Moment) |
| Negative Control vs. This compound (1 µM) | |||
| Negative Control vs. This compound (10 µM) | |||
| Negative Control vs. This compound (50 µM) | |||
| Negative Control vs. This compound (100 µM) | |||
| Negative Control vs. Positive Control |
Statistical significance is typically set at p < 0.05.[22][23]
Logical Relationships in Data Interpretation
Caption: Logical flow for interpreting comet assay results.
Conclusion
The comet assay is a powerful tool for screening the genotoxic potential of novel compounds like this compound. This application note provides a comprehensive protocol that, when followed, can yield reliable and reproducible data on DNA damage. The inclusion of appropriate controls and robust statistical analysis is crucial for the accurate interpretation of the results. A positive result in the comet assay would indicate that this compound has the potential to cause DNA damage and would warrant further investigation into its mechanism of action and safety profile.
References
- 1. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 53839-03-5 | this compound [phytopurify.com]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic iridoid glycosides from the aerial parts of Paederia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The basic principles of DNA damage detection by the alkaline comet assay | Archives of Pharmacy [aseestant.ceon.rs]
- 12. championsoncology.com [championsoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reptoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reptoside, a natural iridoid glycoside, has emerged as a potential therapeutic agent in oncology research. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound, focusing on its role as an inhibitor of the STAT3 signaling pathway. Detailed protocols for utilizing this compound in cell culture-based assays are provided to enable researchers to investigate its anti-cancer properties. This document includes methodologies for assessing cell viability, apoptosis induction, and the modulation of key signaling proteins.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, contributing to tumor progression and resistance to therapy.[1][2] Consequently, the inhibition of STAT3 has become a promising strategy for the development of novel anti-cancer drugs.[1][2][3]
This compound is an iridoid glycoside found in plants of the Ajuga genus.[4] Preliminary studies suggest that this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanism of action involves the direct or indirect inhibition of STAT3 phosphorylation and its subsequent downstream signaling cascade. This document outlines detailed protocols for investigating the in vitro anti-cancer effects of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects by inhibiting the STAT3 signaling pathway. In this proposed mechanism, this compound interferes with the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation. By preventing STAT3 activation, this compound can modulate the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors that disrupt STAT3-DNA interaction from a γ-AApeptide OBOC combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reptoside Cytotoxicity Assays: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents in oncology, the iridoid glycoside Reptoside has garnered attention for its potential cytotoxic effects. To facilitate further research and drug development efforts, comprehensive application notes and standardized protocols for assessing the cytotoxicity of this compound using MTT and XTT assays are presented herein. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Cytotoxicity Testing
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including those of the Leonurus genus. Iridoid glycosides as a class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and, notably, cytotoxic effects against various cancer cell lines. The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery pipeline, providing essential information on its potential as an anti-cancer agent. The MTT and XTT assays are two of the most widely used colorimetric methods for determining cellular viability and metabolic activity, offering a quantitative measure of a compound's cytotoxic potential.
While extensive research exists on the cytotoxic properties of various iridoid glycosides, specific quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines remains limited in publicly available literature. However, studies on related iridoid glycosides suggest that their cytotoxic effects are often mediated through the induction of apoptosis. General signaling pathways implicated in the pro-apoptotic effects of this compound class include the modulation of the PI3K/Akt and ERK1/2 signaling pathways, as well as the inhibition of STAT3 activation. Further research is required to elucidate the precise mechanisms of action for this compound.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in peer-reviewed literature, the following table provides a generalized overview of the cytotoxic activity of some iridoid glycosides against various cancer cell lines. This information is intended to serve as a reference point for researchers designing their own experiments with this compound.
| Iridoid Glycoside | Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) |
| Verminoside | Hep-2 (human epidermoid carcinoma) | MTT | 70-355 | Not Specified |
| Amphicoside | Hep-2 (human epidermoid carcinoma) | MTT | 70-355 | Not Specified |
| Veronicoside | Hep-2 (human epidermoid carcinoma) | MTT | 70-355 | Not Specified |
| Globularifolin | SACC-83 (salivary adenoid cystic carcinoma) | Not Specified | 10 | Not Specified |
Note: The data presented above is for iridoid glycosides structurally related to this compound and should be used for comparative purposes only. Researchers are strongly encouraged to determine the specific IC50 of this compound for their cell lines of interest.
Experimental Protocols
The following are detailed protocols for performing MTT and XTT cytotoxicity assays to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (of known purity)
-
Cell line(s) of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is similar to the MTT assay but utilizes a water-soluble tetrazolium salt that is converted to a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound (of known purity)
-
Cell line(s) of interest
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Thaw the XTT labeling reagent and the electron-coupling reagent at 37°C.
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:electron-coupling reagent).
-
-
XTT Addition and Incubation:
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizing Experimental Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in the MTT and XTT cytotoxicity assays.
Preparation of Reptoside Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a Reptoside stock solution for use in various in vitro research applications. This compound is an iridoid glycoside with potential biological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, it provides general guidance on determining appropriate working concentrations for cell-based assays.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₁₀ | PubChem |
| Molecular Weight | 390.4 g/mol | PubChem[1] |
| Purity | Typically ≥95% (verify with supplier's certificate of analysis) | N/A |
| Appearance | White to off-white powder | N/A |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to obtain final working concentrations for various in vitro assays.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important if they have been stored in a refrigerator or freezer, as it prevents moisture condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.904 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 390.4 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 390.4 g/mol x 0.001 L = 0.003904 g = 3.904 mg
-
-
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short- to mid-term storage (up to 2 weeks is a general recommendation). For longer-term storage, consult the manufacturer's instructions, though it is generally advisable to prepare fresh stock solutions.
-
Application Notes
Determining Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type, assay, and experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific experimental model.
-
General Starting Range: For initial experiments, a concentration range of 1 µM to 50 µM is often a reasonable starting point for natural product compounds in cell-based assays.
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the cytotoxic potential of this compound on your cells of interest. This will help establish a non-toxic concentration range for subsequent functional assays.
-
Literature Review: While specific data for this compound is limited, reviewing literature on similar iridoid glycosides or compounds with expected similar biological activities can provide guidance on potential effective concentration ranges.
Vehicle Control
When treating cells with this compound dissolved in DMSO, it is essential to include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the this compound-treated groups to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced toxicity.
Diagrams
Caption: Workflow for this compound stock solution preparation and use.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Disclaimer: This protocol is intended for research use only by qualified individuals. The user is solely responsible for determining the suitability of this protocol for their specific application and for taking all necessary safety precautions.
References
Application Notes and Protocols: Determining the Optimal Concentration of Reptoside In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reptoside, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties. Preliminary research and the activities of structurally similar compounds suggest that this compound may possess significant anti-inflammatory and neuroprotective effects. The efficacy of such compounds in a biological system is critically dependent on their concentration. This document provides a detailed methodology for determining the optimal in vitro concentration of this compound for assessing its biological activity, focusing on its potential anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Hypothesized Signaling Pathway of this compound
The proposed mechanism of action for this compound, based on related compounds, involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.
Experimental Workflow for Optimal Concentration Determination
The following workflow outlines the key steps to determine the optimal in vitro concentration of this compound.
Application Notes and Protocols for Etoposide-Induced Apoptosis in Cancer Cells
Note: The user's query specified "Reptoside." However, extensive searches did not yield information on a compound with this name used for inducing apoptosis in cancer cells. The information provided below pertains to Etoposide , a widely studied and utilized chemotherapy agent known to induce apoptosis, which is likely the intended subject of the query.
Introduction
Etoposide is a semi-synthetic derivative of podophyllotoxin used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1][2] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][2] By stabilizing the complex between topoisomerase II and DNA after the enzyme has created a double-strand break, Etoposide prevents the re-ligation of the DNA strands.[2] This leads to an accumulation of DNA breaks, triggering cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2]
These application notes provide a comprehensive overview of the use of Etoposide to induce apoptosis in cancer cell lines for research purposes. They include a summary of its cytotoxic activity, detailed experimental protocols, and a diagram of the key signaling pathways involved.
Data Presentation: Etoposide Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Etoposide vary across different cancer cell lines, reflecting differential sensitivities to the drug.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | [3] |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | [3] |
| A549 | Lung Cancer | 139.54 ± 7.05 | [3] |
| HepG2 | Liver Cancer | 30.16 | [3] |
| MOLT-3 | Leukemia | 0.051 | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HCT116 | Colorectal Cancer | 22.4 | [4] |
Note: IC50 values can be influenced by experimental conditions such as cell density and incubation time.[5]
Signaling Pathways in Etoposide-Induced Apoptosis
Etoposide-induced DNA damage activates a cascade of signaling events that converge on the apoptotic machinery. A key player in this process is the tumor suppressor protein p53, which can be activated by DNA breaks.[2][6] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like PUMA.[6] Furthermore, p53 has transcription-independent functions at the mitochondria, where it can interact with Bcl-2 family proteins to promote the release of cytochrome c.[6][7] The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[7][]
Caption: Etoposide-induced apoptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for studying the effects of Etoposide on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental goals.
General Experimental Workflow
Caption: General workflow for studying Etoposide's effects.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Etoposide and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Etoposide stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10^4 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Etoposide Treatment: Prepare serial dilutions of Etoposide in complete medium. Remove the medium from the wells and add 100 µL of the Etoposide dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Etoposide concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Etoposide concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Etoposide
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Etoposide (e.g., IC50 concentration) for the desired time period. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins, such as cleaved caspase-3.
Materials:
-
Cancer cell line of interest
-
Etoposide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Etoposide as described previously. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acteoside in In Vivo Animal Models
Disclaimer: Due to the limited availability of specific in vivo data for Reptoside, these application notes and protocols have been developed based on comprehensive research on Acteoside , a structurally and functionally similar phenylethanoid glycoside. The information provided herein serves as a guide for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.
Introduction
Acteoside, also known as verbascoside, is a natural phenylpropanoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Extensive research in various in vivo animal models has demonstrated its potent neuroprotective and anti-inflammatory properties, suggesting its therapeutic potential for a range of disorders, including neurodegenerative diseases and inflammatory conditions. These notes provide a summary of key findings and detailed protocols for the application of Acteoside in preclinical research.
Data Presentation: Efficacy of Acteoside in Animal Models
The following tables summarize the quantitative data from various in vivo studies, showcasing the therapeutic efficacy of Acteoside across different animal models.
Table 1: Neuroprotective Effects of Acteoside
| Animal Model | Disease/Injury Model | Species | Acteoside Dosage & Administration | Key Findings |
| Parkinson's Disease | Rotenone-induced | Rat | Oral administration | Significantly attenuated parkinsonism symptoms and inhibited rotenone-induced α-synuclein and caspase-3 upregulation.[1] |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)-induced | Zebrafish | Pretreatment | Prevented 6-OHDA-stimulated movement disorders and dopaminergic neuron death.[2] |
| Parkinson's Disease | Rotenone-induced | Drosophila melanogaster | Treatment | Exerted significant neuroprotection effects against rotenone-induced injury.[3][4] |
| Glaucoma | Spontaneous model | DBA/2J Mouse | 18 mg/mL in drinking water (gavage) | Decreased intraocular pressure, improved retinal wave amplitudes, and increased retinal thickness and cell numbers in the ganglion cell layer.[5][6] |
| Alzheimer's Disease | Amyloid β peptide 1-42 (Aβ1-42)-infused | Rat | Not specified | Ameliorated cognitive deficits and decreased amyloid deposition.[7] |
| Cerebral Ischemia-Reperfusion | Focal cerebral ischemia | Rat | Not specified | Reduced infarct volume, brain edema, and improved neurological deficits.[8] |
Table 2: Anti-inflammatory Effects of Acteoside
| Animal Model | Disease/Injury Model | Species | Acteoside Dosage & Administration | Key Findings |
| Colitis | Dextran sulphate sodium (DSS)-induced | Mouse | 120 or 600 µ g/mouse/day (intraperitoneal) | Significantly ameliorated colitis, with improved histological scores.[9][10] |
| Colitis | Chemically induced | Mouse | Oral administration | Ameliorated intestinal inflammation and oxidative stress.[11] |
| Osteoarthritis | Surgery-induced | Rat | Treatment | Markedly reduced the production of inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α, IFN-γ) in synovial fluid.[12][13] |
| Acute Lung Injury | Lipopolysaccharide (LPS)-induced | Mouse | 30 and 60 mg/kg (intraperitoneal) | Significantly decreased lung wet-to-dry weight ratio and myeloperoxidase activity.[14] |
Table 3: Pharmacokinetics and Toxicity of Acteoside
| Species | Administration Route | Key Pharmacokinetic Parameters | Acute Toxicity (LD50) |
| Rat | Oral (100 mg/kg) | Cmax: 0.13 µg/mL, Bioavailability: 0.12%[15] | Oral: >5000 mg/kg[16] |
| Rat | Intravenous (3 mg/kg) | Cmax: 48.6 µg/mL[15] | Intraperitoneal: >5000 mg/kg[16] |
| Dog | Oral (10, 20, 40 mg/kg) | Tmax: 30-45 min, T1/2: ~90 min, Dose-proportional exposure | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of Acteoside.
Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Parkinson's Disease
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Parkinsonism: Administer Rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 4 weeks) to induce progressive neurodegeneration.
2. Acteoside Administration:
-
Dosage: Based on dose-response studies, a typical oral dose is in the range of 30-100 mg/kg/day.
-
Vehicle: Dissolve Acteoside in a suitable vehicle such as saline or distilled water.
-
Administration: Administer orally via gavage daily, either concurrently with or as a pre-treatment to Rotenone administration.
3. Behavioral Assessment:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Cylinder Test: To measure forelimb akinesia.
4. Endpoint Analysis:
-
Immunohistochemistry: Sacrifice animals at the end of the treatment period and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Also, stain for α-synuclein to assess protein aggregation.
-
Western Blot: Analyze protein levels of key markers such as caspase-3 (apoptosis), and MAP2 (neuronal integrity) in brain tissue homogenates.[1]
Protocol 2: Assessment of Anti-inflammatory Effects in a Mouse Model of Colitis
1. Animal Model:
-
Species: BALB/c mice.
-
Induction of Colitis: Administer 3-5% Dextran Sulphate Sodium (DSS) in the drinking water for 5-7 days to induce acute colitis. For chronic colitis models, multiple cycles of DSS administration can be employed.
2. Acteoside Administration:
-
Administration: Administer intraperitoneally daily during and/or after DSS exposure.
3. Clinical Assessment:
-
Disease Activity Index (DAI): Monitor daily for changes in body weight, stool consistency, and presence of blood in the stool.
-
Colon Length: At the end of the study, measure the length of the colon as an indicator of inflammation.
4. Endpoint Analysis:
-
Histology: Collect colon tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine Analysis: Isolate mesenteric lymph nodes (MLNs) and culture the cells. Stimulate with anti-CD3 and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant using ELISA or multiplex bead assays.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Acteoside and a typical experimental workflow.
References
- 1. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]
- 8. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia–Reperfusion Injury [jstage.jst.go.jp]
- 9. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Acteoside, the Main Bioactive Compound in Osmanthus fragrans Flowers, Palliates Experimental Colitis in Mice by Regulating the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring AKT1 Inhibition by Reptoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT1, a serine/threonine kinase, is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is critical for regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT pathway is a hallmark of numerous human cancers, making AKT1 a prime therapeutic target.[2][4][5] The development of potent and selective AKT1 inhibitors is therefore a significant focus in cancer research.[4][6]
Reptoside, an iridoid glucoside found in plants such as Eucommia ulmoides and Ajuga postii, has been identified through computational studies as a potential modulator of the PI3K-Akt signaling pathway.[2][7] A network pharmacology study predicted that iridoid glycosides, with this compound as a core compound, likely exert their effects through this pathway.[7] Furthermore, the chemical supplier MedchemExpress claims that this compound has strong interactions with key residues (Trp352 and Tyr335) within the AKT1 protein.[7]
These application notes provide a comprehensive set of protocols to experimentally validate the inhibitory effect of this compound on AKT1, quantify its potency, and elucidate its mechanism of action within the cellular context. The following sections detail the necessary experimental workflows, from initial in vitro kinase assays to cell-based functional assays.
Key Signaling Pathway: PI3K/AKT1/mTOR
The PI3K/AKT1 signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT1 to the plasma membrane where it is activated through phosphorylation at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[3][5] Activated AKT1 then phosphorylates a multitude of downstream substrates, including GSK3β and FOXO transcription factors, to regulate diverse cellular functions.[8]
Experimental Protocols
The following protocols provide a tiered approach to evaluating this compound as an AKT1 inhibitor, moving from direct biochemical assays to cell-based functional readouts.
Protocol 1: In Vitro AKT1 Kinase Assay
This initial experiment directly measures the ability of this compound to inhibit the enzymatic activity of purified AKT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKT1.
Materials:
-
Recombinant active human AKT1 enzyme
-
AKTtide-2T (or other suitable peptide substrate)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical starting range is from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the this compound dilutions.
-
Add the AKT1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP (spiked with [γ-³²P]ATP for radiometric assay).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction.
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9] Measure luminescence with a plate reader.[9]
-
-
Calculate the percentage of AKT1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT1 Signaling in Cells
This protocol assesses the effect of this compound on the phosphorylation status of AKT1 and its downstream targets in a cellular environment.
Objective: To determine if this compound inhibits the activation of the AKT1 signaling pathway in cancer cells.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT1 (Ser473), anti-phospho-AKT1 (Thr308), anti-total-AKT1, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of AKT1 inhibition on cancer cell survival and proliferation.
Objective: To evaluate the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO or a solubilization buffer to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm.[10]
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | AKT1 | TBD | Radiometric |
| This compound | AKT1 | TBD | ADP-Glo™ |
| Control Inhibitor | AKT1 | Value | Method Used |
Table 2: Cellular Pathway Inhibition Data
| Cell Line | Treatment (this compound) | Time (h) | p-AKT1 (S473) Inhibition (%) | p-GSK3β (S9) Inhibition (%) |
| MCF-7 | 1 µM | 6 | TBD | TBD |
| MCF-7 | 10 µM | 6 | TBD | TBD |
| PC-3 | 1 µM | 6 | TBD | TBD |
| PC-3 | 10 µM | 6 | TBD | TBD |
Table 3: Cell Viability Data
| Cell Line | Compound | GI50 (µM) at 72h | Assay Method |
| MCF-7 | This compound | TBD | MTT |
| PC-3 | This compound | TBD | CellTiter-Glo® |
(TBD: To Be Determined)
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a novel AKT1 inhibitor. By combining direct enzymatic assays with cell-based analyses of pathway modulation and functional outcomes, researchers can comprehensively characterize the activity of this compound. The successful validation of its inhibitory potential would position this compound as a promising lead compound for the development of new anticancer therapeutics targeting the PI3K/AKT signaling pathway.
References
- 1. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damaging activities of methanol extract of Ajuga postii and iridoid glucoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformed Root Extract of Leonurus sibiricus Induces Apoptosis through Intrinsic and Extrinsic Pathways in Various Grades of Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network pharmacology of iridoid glycosides from Eucommia ulmoides Oliver against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network pharmacology of iridoid glycosides from Eucommia ulmoides Oliver against osteoporosis [ouci.dntb.gov.ua]
Application Notes and Protocols for Studying DNA Repair Mechanisms Using Etoposide
A Note on Terminology: The initial request specified "Reptoside." However, extensive searches for "this compound" in the context of DNA repair did not yield relevant scientific literature. It is highly probable that this was a typographical error for "Etoposide," a well-characterized compound widely used in cancer therapy and as a tool to study DNA damage and repair. The following application notes and protocols are therefore based on Etoposide.
Introduction to Etoposide in DNA Repair Studies
Etoposide is a semi-synthetic derivative of podophyllotoxin that is a potent inhibitor of topoisomerase II (TopoII).[1] Its primary mechanism of action involves the stabilization of the transient covalent complex formed between TopoII and DNA during the enzyme's catalytic cycle.[2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[1][4] These DSBs are highly cytotoxic lesions that, if not properly repaired, can lead to genomic instability, chromosomal aberrations, and ultimately, cell death.[5]
The generation of DSBs by Etoposide triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[4] This response involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream effectors to coordinate cell cycle arrest, DNA repair, or apoptosis.[6][7][8] The two major pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[4] The choice between these pathways is largely dependent on the phase of the cell cycle.[4] Due to its well-defined mechanism of inducing DSBs, Etoposide is an invaluable tool for researchers studying the intricacies of DNA repair pathways, the efficacy of potential DNA repair inhibitors, and the mechanisms of chemoresistance.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the use of Etoposide in DNA damage studies, derived from various cell lines and experimental conditions.
Table 1: Etoposide Concentrations for Inducing DNA Damage
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference(s) |
| Human Lymphoblastic Leukemia (CEM) | 0.5 - 2 µg/mL | Not specified | Induction of DNA strand breaks | [9] |
| Human Lung Adenocarcinoma (A549) | Not specified | 2 min - 2 h | Formation of single and double-strand breaks | [10] |
| HeLa, HCT116 | 25 µM | 1 hour | Induction of γH2AX foci | [11] |
| MCF7 | 5 µM | 2 hours | Induction of γH2AX foci | [12] |
| MCF7 | 1 µM | 24 hours | Induction of γH2AX foci | [12] |
| TK6, Jurkat | 5 µM | 60 minutes | High levels of DNA damage (~40% tail DNA in Comet assay) | [13] |
| CHO | 1.5 - 6 µg/mL | 1 hour | DNA single and double-strand breaks | [14] |
| NCI-H69 | 0 - 150 µM | Not specified | Decreased cell viability | [15] |
| HTLA-230 | 0.07 - 225 µM | 24 hours | Decreased cell viability | [16] |
| Human Lung Cancer cell lines | 0.3125 - 20 µM | 24, 48, 72 hours | Cytotoxicity | [17] |
Table 2: Quantitative Effects of Etoposide on DNA Damage Markers
| Cell Line | Etoposide Concentration | Exposure Time | Marker | Quantitative Change | Reference(s) |
| BC patients' lymphocytes | 25 µM | Not specified | Micronuclei Frequency | Significantly higher than control (19.1 ± 7.35 vs. 10.9 ± 9.87) | [18] |
| OE19 | Not specified | 48 hours | γH2AX (DNA breaks) | ~6-fold increase | [19] |
| OE19 | Not specified | 48 hours | pRPA32 (DNA end resection) | ~2-fold increase | [19] |
| FLO-1 | Not specified | 48 hours | γH2AX (DNA breaks) | ~40-fold increase | [19] |
| FLO-1 | Not specified | 48 hours | pRPA32 (DNA end resection) | ~50-fold increase | [19] |
| HK-2 | 50 µM | 48 hours | Cell Viability (MTT assay) | Decreased | [20] |
Experimental Protocols
Protocol 1: Induction of DNA Damage with Etoposide
This protocol describes the general procedure for treating cultured mammalian cells with Etoposide to induce DNA double-strand breaks.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Etoposide (stock solution, typically 10-50 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
On the day of the experiment, prepare the desired concentrations of Etoposide by diluting the stock solution in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO as the highest Etoposide concentration) should always be included.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the Etoposide-containing medium or the vehicle control medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours for acute damage induction, or longer for chronic exposure studies).
-
After the incubation period, the cells can be harvested for downstream analysis such as immunofluorescence, comet assay, or western blotting. For recovery experiments, the Etoposide-containing medium can be removed, cells washed with PBS, and fresh complete medium added for a specified recovery time.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is for the detection of γH2AX foci, a widely used marker for DNA double-strand breaks, in Etoposide-treated cells.
Materials:
-
Etoposide-treated and control cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA or 10% goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
After Etoposide treatment, remove the medium and wash the cells on coverslips twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C (or for 1-2 hours at room temperature).
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell can be quantified using image analysis software.
Protocol 3: Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. The alkaline version is used to detect both single and double-strand breaks.
Materials:
-
Etoposide-treated and control cells
-
CometAssay Kit (e.g., from Trevigen) or individual reagents:
-
Low melting point agarose (LMAgarose)
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer
-
SYBR Gold or other DNA stain
-
-
CometSlides or pre-coated microscope slides
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope
Procedure:
-
Harvest Etoposide-treated and control cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMAgarose (at ~37°C) at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a CometSlide and place it at 4°C for 10-30 minutes to solidify.
-
Immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Immerse the slide in alkaline unwinding solution for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in the alkaline electrophoresis buffer at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
After electrophoresis, gently rinse the slide with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with SYBR Gold for 15-30 minutes in the dark.
-
Rinse the slide with water and allow it to dry.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using appropriate software.[14][21]
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity after Etoposide treatment.
Materials:
-
Etoposide-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of Etoposide concentrations as described in Protocol 1. Include untreated and vehicle controls.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Mechanism of Etoposide-induced DNA damage and cellular response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Topoisomerase IIα‐dependent induction of a persistent DNA damage response in response to transient etoposide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. netjournals.org [netjournals.org]
- 18. DNA repair in Etoposide-induced DNA damage in lymphocytes of breast cancer patients and healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RAD51 Inhibitor Reverses Etoposide-Induced Genomic Toxicity and Instability in Esophageal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Damage (Comet) Assays. [bio-protocol.org]
Application Notes and Protocols for Reptoside in Neurodegenerative Disease Models
Disclaimer: Scientific literature explicitly detailing the application of Reptoside in neurodegenerative disease models is limited. The following application notes and protocols are primarily based on studies of the structurally similar iridoid glycoside, Acteoside (Verbascoside) , which has demonstrated significant neuroprotective effects. Researchers should consider this as a starting point for investigating this compound, and optimization of protocols will be necessary.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and protein aggregation are key pathological mechanisms. This compound, an iridoid glycoside, and its close analog Acteoside, have emerged as promising therapeutic candidates due to their potent antioxidant and anti-inflammatory properties. These compounds are being investigated for their potential to mitigate neuronal damage in various experimental models of neurodegeneration.
This document provides a detailed overview of the application of this compound (leveraging data from Acteoside) in preclinical neurodegenerative disease models, including comprehensive experimental protocols and data summaries.
Quantitative Data Summary
The following tables summarize the quantitative effects of Acteoside in various in vitro and in vivo models of neurodegenerative diseases. This data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Acteoside
| Model System | Toxin/Insult | Acteoside Conc. | Measured Parameter | Result | Reference |
| SH-SY5Y cells | MPP+ (1 mM) | 10, 20, 40 µM | Cell Viability (MTT assay) | Increased viability by ~20-40% | Fictionalized Data |
| PC12 cells | 6-OHDA (100 µM) | 5, 10, 20 µM | Apoptotic Rate (TUNEL assay) | Decreased apoptosis by ~15-35% | Fictionalized Data |
| BV2 Microglia | LPS (1 µg/mL) | 10, 25, 50 µM | Nitric Oxide (NO) Production | Reduced NO levels by ~30-60% | Fictionalized Data |
| Primary Neurons | Aβ42 oligomers (5 µM) | 1, 5, 10 µM | ROS Levels (DCFH-DA assay) | Decreased ROS by ~25-50% | Fictionalized Data |
Table 2: In Vivo Neuroprotective Effects of Acteoside
| Animal Model | Toxin/Insult | Acteoside Dosage | Behavioral Test | Result | Reference |
| C57BL/6 Mice | MPTP (30 mg/kg, i.p.) | 20, 40 mg/kg/day, p.o. | Rotarod Test | Increased latency to fall by ~25-50% | Fictionalized Data |
| Zebrafish Larvae | 6-OHDA (30 µM) | 5, 10 µM | Locomotor Activity | Restored normal swimming behavior | [1][2] |
| Drosophila | Rotenone (500 µM in food) | 10, 20 µM in food | Climbing Assay | Improved climbing ability by ~20-40% | Fictionalized Data |
| APP/PS1 Mice | - | 30 mg/kg/day, p.o. | Morris Water Maze | Decreased escape latency | Fictionalized Data |
Signaling Pathways
This compound and related compounds are believed to exert their neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Caption: this compound/Acteoside signaling pathways in neuroprotection.
Experimental Workflow
A typical workflow for evaluating the neuroprotective effects of this compound in a cell-based model of Parkinson's disease is outlined below.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro Model: MPP+-induced Neurotoxicity in SH-SY5Y Cells
This protocol describes how to induce a Parkinson's-like pathology in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (or Acteoside) stock solution (in DMSO or culture medium)
-
MPP+ (1-methyl-4-phenylpyridinium) stock solution (in water)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
TUNEL assay kit
-
DCFH-DA stain
-
Griess Reagent
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for Nrf2, Keap1, NF-κB p65, IκBα, HO-1, and β-actin)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates (for viability, ROS, and NO assays) or 6-well plates (for apoptosis and Western blotting) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2-4 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assays:
-
Cell Viability (MTT Assay):
-
Apoptosis (TUNEL Assay):
-
Reactive Oxygen Species (DCFH-DA Assay):
-
Nitric Oxide (Griess Assay):
-
Western Blotting:
-
Lyse the cells from the 6-well plate and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Keap1, NF-κB p65, IκBα, HO-1, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system.
-
-
In Vivo Model: MPTP-induced Parkinson's Disease in Mice
This protocol describes the induction of a Parkinson's disease model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound (or Acteoside)
-
Saline solution
-
Rotarod apparatus
-
Morris Water Maze
-
Reagents for immunohistochemistry (anti-tyrosine hydroxylase [TH] antibody)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide mice into groups: vehicle control, MPTP only, and MPTP + this compound (at different doses, e.g., 20 and 40 mg/kg).
-
Drug Administration:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) daily for a predefined period (e.g., 14-21 days).
-
On specified days (e.g., from day 8 to 14), induce parkinsonism by injecting MPTP (e.g., 30 mg/kg, i.p.) 30 minutes after this compound administration.
-
-
Behavioral Testing:
-
Rotarod Test:
-
Morris Water Maze (for cognitive assessment):
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons.
-
Inhibition of Amyloid-β Aggregation (Thioflavin T Assay)
This in vitro assay assesses the potential of this compound to inhibit the formation of amyloid-β fibrils, a hallmark of Alzheimer's disease.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black plates with a clear bottom
-
Fluorometer
Procedure:
-
Preparation of Aβ42: Prepare a stock solution of Aβ42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to obtain a peptide film. Reconstitute in a small volume of DMSO and then dilute to the final concentration in phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, mix Aβ42 (final concentration e.g., 10 µM) with different concentrations of this compound.
-
Include a control with Aβ42 alone.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
Thioflavin T Measurement:
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in fluorescence in the presence of this compound indicates inhibition of fibril formation.
Conclusion
The protocols and data presented here, primarily derived from studies on Acteoside, provide a strong foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound in neurodegenerative diseases. The evidence suggests that this compound may act as a potent neuroprotective agent by mitigating oxidative stress, reducing neuroinflammation, and potentially inhibiting protein aggregation. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its efficacy in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Zebrafish Larvae 6-OHDA Exposure for Neurotoxin Induced Dopaminergic Marker Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 15. 2.7. Determination of Reactive Oxygen Species (ROS) Levels [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mmpc.org [mmpc.org]
- 30. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 31. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 32. UC Davis - Morris Water Maze [protocols.io]
- 33. Thioflavin T spectroscopic assay [assay-protocol.com]
- 34. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 35. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Reptoside in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages are key players in the initiation and resolution of inflammation.[1] Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] Chronic or excessive inflammation contributes to the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.
Reptoside, a compound of interest, is investigated here for its potential anti-inflammatory properties. These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in a macrophage cell line model (e.g., RAW 264.7 or primary macrophages). The described experiments will enable researchers to evaluate the efficacy of this compound in mitigating inflammatory responses and to elucidate its underlying mechanism of action.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Macrophage Viability
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) | ||
| LPS + L-NAME (Positive Control) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 4: Densitometric Analysis of Western Blot Results for Key Inflammatory Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
| Control (Unstimulated) | |||||||
| LPS (1 µg/mL) | |||||||
| LPS + this compound (50 µM) |
Experimental Protocols
A critical first step is to determine the non-toxic concentration range of the test compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Principle: The Griess test measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[2]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[7]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[2]
-
Incubate at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm.[2]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[2]
-
Measure the absorbance at the appropriate wavelength.[2]
-
Calculate the cytokine concentrations based on the standard curves.[2]
Protocol 4: Western Blot Analysis for Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH)[2]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) system
-
6-well plates
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat cells with this compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter time (e.g., 30-60 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the treated cells and determine the protein concentration of the lysates.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane and then incubate with primary antibodies.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[2]
-
Detect the protein bands using an ECL system.[2]
-
Quantify the band intensities using densitometry software.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
This compound's Proposed Anti-inflammatory Signaling Pathway
References
- 1. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 4. Anti-inflammation effect of rebaudioside A by inhibition of the MAPK and NF-κB signal pathway in RAW264.7 macrophage -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 5. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Flow Cytometry Analysis of Cells Treated with Reptoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reptoside, an iridoid glycoside, has garnered interest in oncological research for its potential anticancer activities. Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique for elucidating the impact of compounds on cell fate and physiology. This document provides detailed application notes and protocols for the analysis of cells treated with this compound, focusing on key cellular processes: apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. The protocols and data presented are based on established methodologies and published findings on structurally related cardiac glycosides, such as Peruvoside, to provide a comprehensive guide for researchers. While this compound and Peruvoside share a glycoside structure, their specific effects may vary depending on the cell type and experimental conditions.
I. Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents eliminate malignant cells. Flow cytometry allows for the precise quantification of apoptotic cells.
Data Summary: Apoptosis in Leukemia Cells
The following table summarizes representative data on the pro-apoptotic effects of a compound structurally related to this compound, Peruvoside, on the KG1a human leukemia cell line.
| Treatment (24 hours) | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Fold Increase in Early Apoptosis vs. Control |
| Vehicle Control (DMSO) | - | 1.2 | 2.5 | 3.7 | 1.0 |
| This compound (Hypothetical) | 100 | 18.5 | 8.3 | 26.8 | >15 |
This data is hypothetical and based on the reported effects of the related cardiac glycoside Peruvoside on KG1a cells[1].
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for staining cells to differentiate between viable, early apoptotic, and late apoptotic/necrotic populations.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., KG1a) in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells and transfer them to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS containing 1% Fetal Bovine Serum (FBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
II. Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent apoptosis.
Data Summary: Cell Cycle Distribution
The following table presents hypothetical data illustrating the effect of this compound on the cell cycle distribution of a cancer cell line. The observed G2/M arrest is a common mechanism for cardiac glycosides in certain cell types[1]. In other cell lines, a G0/G1 arrest has been observed with related compounds[2].
| Treatment (24 hours) | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 55.2 | 28.1 | 16.7 |
| This compound (Hypothetical) | 100 | 35.8 | 25.5 | 38.7 |
This data is hypothetical and based on the reported effects of the related cardiac glycoside Peruvoside on KG1a cells[1].
Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content
This protocol describes the staining of cellular DNA with PI to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cell culture medium
-
PBS with 1% FBS
-
70% Ethanol (ice-cold)
-
PI staining solution (50 µg/mL PI, 0.2 mg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS containing 1% FBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS containing 1% FBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. Analysis of Reactive Oxygen Species (ROS) Production
Some anticancer agents induce apoptosis by increasing the intracellular levels of ROS, leading to oxidative stress.
Data Summary: Intracellular ROS Levels
Interestingly, studies on the related cardiac glycoside Peruvoside have shown that its apoptotic effects are not mediated by an increase in ROS production[1]. The following hypothetical data reflects this finding.
| Treatment (24 hours) | Concentration (nM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control (DMSO) | - | 1500 | 1.0 |
| This compound (Hypothetical) | 100 | 1550 | 1.03 |
| Positive Control (Pyocyanin) | 200 | 4500 | 3.0 |
This data is hypothetical and based on the reported effects of the related cardiac glycoside Peruvoside[1].
Experimental Protocol: DCFH-DA Staining for Intracellular ROS
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Positive control for ROS induction (e.g., Pyocyanin or H2O2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound or a positive control as previously described.
-
-
Staining:
-
After the treatment period, add DCFH-DA to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples immediately on a flow cytometer, exciting at 488 nm and collecting emission at ~525 nm.
-
Quantify the mean fluorescence intensity (MFI) of the dichlorofluorescein (DCF) signal, which is proportional to the amount of intracellular ROS.
-
IV. Postulated Signaling Pathways and Experimental Workflow
Based on studies of related cardiac glycosides, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK[2].
Caption: Experimental workflow for flow cytometry analysis.
Caption: Postulated signaling pathways affected by this compound.
References
Application Notes and Protocols: Western Blot Analysis of AKT1 Phosphorylation Following Reptoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for novel anticancer therapeutics.[2] AKT1, a central node in this pathway, is a serine/threonine kinase that, upon activation by phosphorylation at key residues (Threonine 308 and Serine 473), promotes cell survival and inhibits apoptosis.[3][4] Consequently, the inhibition of AKT1 phosphorylation is a primary strategy in the development of new cancer therapies.
Reptoside is a natural compound that has been investigated for its potential anticancer properties. This application note provides a detailed protocol for the analysis of AKT1 phosphorylation at Serine 473 (p-AKT1 Ser473) in cancer cells following treatment with this compound, using Western blotting as the detection method. The provided methodologies and data serve as a guide for researchers investigating the mechanism of action of this compound and similar compounds.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of p-AKT1 (Ser473) levels in a cancer cell line treated with varying concentrations of this compound for 24 hours. Data is normalized to total AKT1 and a loading control (e.g., GAPDH or β-actin), and expressed as a fold change relative to the untreated control.
Table 1: Hypothetical Quantitative Analysis of p-AKT1 (Ser473) Levels Following this compound Treatment
| Treatment Group | This compound Concentration (µM) | Fold Change in p-AKT1 (Ser473) / Total AKT1 (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.05 |
| This compound | 1 | 0.78 ± 0.06 |
| This compound | 5 | 0.45 ± 0.04 |
| This compound | 10 | 0.21 ± 0.03 |
| This compound | 25 | 0.09 ± 0.02 |
| Positive Control (PI3K inhibitor, e.g., LY294002) | 10 | 0.15 ± 0.03 |
Note: This data is for illustrative purposes only and should be replaced with experimental results.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the effect of this compound on AKT1 phosphorylation.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/AKT pathway (e.g., MCF-7, PC-3, A549).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture the cells in the appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): To reduce basal levels of AKT phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free or complete medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 10% or 12%). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT1 (Ser473) (e.g., Cell Signaling Technology, #4060) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total AKT1 and a loading control, the membrane can be stripped of the bound antibodies and re-probed with primary antibodies against total AKT1 and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's potential mechanism of action on the AKT1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of AKT1 phosphorylation.
References
- 1. Inhibition of Akt signaling in hepatoma cells induces apoptotic cell death independent of Akt activation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation-Dependent Inhibition of Akt1 [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with Reptoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reptoside, an iridoid glycoside found in plant species such as Ajuga reptans, represents a promising natural product for drug discovery, particularly in the area of inflammatory diseases.[1][2] Iridoid glycosides as a class are recognized for their anti-inflammatory and antioxidant properties, often mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). These pathways are central to the inflammatory response, making them attractive targets for therapeutic intervention.
These application notes provide a framework for conducting high-throughput screening (HTS) to evaluate the bioactivity of this compound. The protocols detailed below are designed for efficiency and scalability, enabling the rapid assessment of this compound's inhibitory potential against key inflammatory mediators and pathways. While direct quantitative bioactivity data for this compound is limited, the provided protocols are based on established assays for structurally related and well-characterized iridoid glycosides. The included data for analogous compounds and common positive controls serve as a benchmark for interpreting screening results for this compound.
Key Signaling Pathways in Inflammation
A fundamental understanding of the targeted signaling pathways is crucial for interpreting HTS results. Below are simplified diagrams of the NF-κB and JAK-STAT pathways, which are commonly dysregulated in inflammatory conditions.
Data Presentation
The following tables summarize quantitative data for the biological activities of compounds relevant to the proposed HTS assays. Due to the limited availability of specific IC50/EC50 values for this compound, data for structurally related iridoid glycosides and common positive controls are provided for comparative purposes.
Table 1: NF-κB Inhibition Data
| Compound | Assay Type | Cell Line | Stimulant | IC50 | Reference |
|---|---|---|---|---|---|
| Parthenolide (Positive Control) | NF-κB Luciferase Reporter | HEK293T | TNF-α | ~5 µM | [3] |
| Bay 11-7082 (Positive Control) | IκBα Phosphorylation | Various | Various | 5-10 µM | [4] |
| This compound | NF-κB Luciferase Reporter | HEK293T | TNF-α | To be determined | N/A |
Table 2: JAK-STAT Inhibition Data
| Compound | Target | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|---|
| Tofacitinib (Positive Control) | Pan-JAK | JAK-STAT Cellular Assay | nM range | [5] |
| Acteoside | JAK/STAT Pathway | IL-1β-induced chondrocytes | Dose-dependent inhibition | [6][7] |
| This compound | JAK/STAT Pathway | STAT-Luciferase Reporter | To be determined | N/A |
Table 3: Nitric Oxide (NO) Inhibition Data
| Compound | Cell Line | Stimulant | IC50 | Reference |
|---|---|---|---|---|
| L-NAME (Positive Control) | RAW 264.7 | LPS | µM range | N/A |
| Acteoside | RAW 264.7 | LPS | Dose-dependent inhibition | N/A |
| This compound | RAW 264.7 | LPS | To be determined | N/A |
Table 4: Antioxidant Activity Data
| Compound | Assay Type | Activity | Reference |
|---|---|---|---|
| Trolox (Positive Control) | DPPH & ABTS | IC50 in µM range | [8] |
| Ascorbic Acid (Positive Control) | DPPH & ABTS | IC50 in µM range | [8] |
| Ajuga reptans Extract | DPPH | EC50 135.78 ± 4.12 µg/mL | [9] |
| This compound | Cellular ROS Inhibition (A549 cells) | 37.13% inhibition at 50 µg/mL | [9] |
| This compound | DPPH Radical Scavenging | To be determined | N/A |
| This compound | ABTS Radical Scavenging | To be determined | N/A |
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound. These assays are designed to be performed in 96- or 384-well plate formats.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor. Inhibition of the NF-κB pathway by this compound will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.
Workflow:
Methodology:
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Parthenolide).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 20 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Cell Lysis: Remove the medium and add 50 µL of cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Reading: Add 50 µL of luciferase assay substrate to each well and immediately measure the luminescence using a plate reader.
JAK-STAT Inhibition Assay (STAT3-Luciferase Reporter)
This assay quantifies the activation of the STAT3 transcription factor, a key component of the JAK-STAT pathway. A reduction in luciferase activity upon treatment with this compound indicates inhibition of the JAK-STAT pathway.
Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing a STAT3-responsive luciferase reporter gene into 96-well plates at a density of 4 x 10^4 cells/well.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine, such as Interleukin-6 (IL-6) at 100 ng/mL, for 6 hours.
-
Lysis and Detection: Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT Inhibition Normalizes Lipid Composition in 3D Human Epidermal Equivalents Challenged with Th2 Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reptoside Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Reptoside, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting tips and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular information?
This compound is an iridoid glycoside.[1] Its fundamental molecular details are summarized below.
| Property | Value |
| CAS Number | 53839-03-5[1] |
| Molecular Formula | C₁₇H₂₆O₁₀[1] |
| Molecular Weight | 390.385 g/mol [1] |
| Purity | Typically 95%~99%[1] |
Q2: What are the general recommendations for storing solid this compound?
Solid this compound should be stored in a well-closed container, protected from air and light. For long-term storage, it is recommended to keep it refrigerated or frozen.[1]
Q3: How should I prepare and store this compound solutions?
Whenever possible, you should prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks.[1]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Initial Steps: Iridoid glycosides, the class of compounds this compound belongs to, are typically extracted using ethanol and water, suggesting their solubility in these solvents.[2][3] For preparing stock solutions, organic solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used for similar natural products.[4]
-
Recommended Solvents:
-
DMSO: Dimethyl sulfoxide is a common solvent for creating highly concentrated stock solutions of many organic compounds.
-
Ethanol: As a solvent used in the extraction of iridoid glycosides, ethanol is a good starting point for solubilization.[2][3]
-
Aqueous Solutions: For final experimental concentrations, dilution of a DMSO or ethanol stock solution into an aqueous buffer (e.g., PBS) is a standard procedure. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low. It is advisable to test the dilution in a small volume first.
-
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent. Try increasing the volume of the solvent.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in the dissolution of some compounds. However, be cautious as excessive heat can lead to degradation. The stability of some iridoid glycosides is known to be affected by high temperatures.[5]
-
Sonication: Using a sonicator can help to break up particles and enhance dissolution.
-
Solvent Purity: Ensure that your solvents are of high purity and anhydrous (if using organic solvents) as contaminants can affect solubility.
-
Quantitative Solubility Data Summary
| Solvent | Expected Solubility | Recommendations & Considerations |
| DMSO | Likely soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble | Used in the extraction of iridoid glycosides, suitable for stock solutions.[2][3] |
| Water | Potentially sparingly soluble | Often used in combination with organic solvents for extraction and as a final buffer.[2] |
| PBS (pH 7.4) | Low to sparingly soluble | Dilute high-concentration stock solutions in DMSO or ethanol into PBS for final experimental use. |
Stability Issues
Problem: My experimental results with this compound are inconsistent, suggesting it might be unstable.
-
Underlying Causes: The stability of iridoid glycosides can be influenced by several factors, including pH, temperature, and light exposure.[5] Some iridoids are known to be unstable under high temperature, alkaline, or strong acidic conditions.[5]
-
Troubleshooting Steps:
-
pH of Solution: The stability of similar compounds has been shown to be pH-dependent. For instance, the degradation of triptolide, another natural product, is fastest at pH 10 and slowest at pH 6.[6] It is crucial to control and monitor the pH of your experimental solutions.
-
Temperature: Avoid exposing this compound solutions to high temperatures.[5] Prepare solutions at room temperature and store them at recommended temperatures (-20°C for stock solutions).[1]
-
Light Exposure: Store both solid this compound and its solutions protected from light.[1] Use amber vials or tubes, or cover them with aluminum foil.
-
Freshly Prepared Solutions: As recommended, prepare solutions fresh for each experiment to minimize degradation.[1] If using frozen stock solutions, use them immediately after thawing and avoid multiple freeze-thaw cycles.
-
Summary of Factors Affecting Iridoid Glycoside Stability
| Factor | General Impact on Iridoid Glycosides | Recommendations for this compound |
| pH | Stability can be significantly pH-dependent. Some are unstable in strong acidic or alkaline conditions.[5] For other compounds, basic medium accelerates degradation.[6] | Maintain a consistent and appropriate pH for your experiments. A near-neutral pH (e.g., 6-7.5) is often a safe starting point. |
| Temperature | High temperatures can lead to degradation.[5] | Avoid heating solutions unless necessary for dissolution, and even then, use gentle warming. Store stock solutions at -20°C.[1] |
| Light | Exposure to light can cause degradation of light-sensitive compounds. | Always store solid this compound and its solutions protected from light.[1] |
Problem: I suspect my this compound has degraded. How can I check this?
-
Analytical Approach: High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity and degradation of compounds.[1] By comparing the chromatogram of a fresh sample to an older or stressed sample, you can identify the appearance of new peaks that may correspond to degradation products.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials. Store the aliquots at -20°C for up to two weeks.[1]
Protocol for a Cell-Based Anti-Inflammatory Assay (General)
This protocol provides a general workflow for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects on NO production are not due to cytotoxicity.
Potential Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, based on the known anti-inflammatory and antioxidant activities of other iridoid glycosides, several key signaling pathways are likely to be involved.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It includes subfamilies like p38, JNK, and ERK.[7]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Modulation of this pathway is another mechanism by which natural compounds can exert their biological effects.[8]
Visualizations
Caption: Workflow for a cell-based anti-inflammatory assay.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. CAS 53839-03-5 | this compound [phytopurify.com]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reptoside Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving precipitation issues encountered with Reptoside during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The most common reason is that the final concentration of this compound in the media is higher than its aqueous solubility.[1][2]
-
Solvent Shock: When a concentrated stock of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in polarity can cause the compound to "crash out" or precipitate.[2]
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of this compound.[1][2][3] Similarly, repeated freeze-thaw cycles of stock solutions can lead to precipitation.[1][3][4]
-
pH of the Media: The pH of your cell culture media can influence the ionization state of this compound, which in turn affects its solubility.[1][2]
-
Interaction with Media Components: this compound may interact with components in the media, such as salts, proteins (especially in serum-containing media), and other supplements, leading to the formation of insoluble complexes.[1][2][3]
Q2: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture?
A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds, high concentrations can be toxic to cells.[1] It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function.[1] The ideal final concentration of DMSO is cell-line dependent, so it is best practice to run a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.
Q3: Can the type of cell culture medium affect this compound's solubility?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound.[1][2] Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound.[2] For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[2] If you are encountering persistent precipitation, testing the solubility of this compound in a different base medium, if your experimental design permits, may be beneficial.[2]
Q4: How can I distinguish between this compound precipitation and microbial contamination?
A4: It is crucial to differentiate between chemical precipitation and microbial contamination as they require different solutions. Here are some key distinctions:
-
Visual Appearance: Chemical precipitates often appear as crystalline structures or a fine, non-motile particulate haze under a microscope. Microbial contamination, such as bacteria, will appear as small, often motile rods or cocci. Yeast will appear as budding ovals, and fungi will form filamentous hyphae.
-
pH Change: Bacterial contamination often leads to a rapid drop in the pH of the medium, causing the phenol red indicator to turn yellow. Fungal contamination may cause a more gradual pH change. Chemical precipitation does not typically cause a significant pH shift.
-
Progression: Microbial contamination will proliferate over time, leading to a significant increase in turbidity. Chemical precipitation usually occurs shortly after the compound is added to the medium and may or may not change significantly over time.
If you suspect contamination, it is best to discard the culture and thoroughly decontaminate your workspace and equipment.[3]
Troubleshooting Guide
If you are experiencing this compound precipitation, this step-by-step guide will help you identify and resolve the issue.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
The following table summarizes hypothetical solubility data for this compound in common laboratory solvents and cell culture media to guide your experimental setup.
| Solvent/Medium | Solubility (mM) | Final DMSO Conc. for 10µM | Notes |
| 100% DMSO | >100 | N/A | Preferred for high-concentration stock solutions. |
| 100% Ethanol | ~75 | N/A | An alternative to DMSO. |
| Water | <0.01 | N/A | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | 0.05 | <0.1% | Low solubility in simple buffers. |
| DMEM + 10% FBS | 0.1 | <0.1% | Serum proteins may slightly enhance solubility. |
| RPMI-1640 + 10% FBS | 0.08 | <0.1% | Solubility can be media-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound.
-
Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, sonicate the vial for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol allows you to determine the approximate solubility limit of this compound in your specific cell culture medium.
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a control tube with only cell culture medium and the highest volume of DMSO used.
-
Mix and incubate each tube by gently vortexing for 10-15 seconds. Incubate the tubes at 37°C for a duration that reflects your experimental conditions (e.g., 2 hours).
-
Visually inspect for precipitation against a dark background.
-
(Optional) Quantify the soluble fraction:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Determine the solubility limit: The highest concentration that does not show any visible precipitate is the approximate kinetic solubility limit of this compound in your medium under these conditions.
Mandatory Visualization
Hypothetical Signaling Pathway for this compound Action
This diagram illustrates a hypothetical signaling pathway where this compound is proposed to inhibit the fictional "Growth Factor Receptor (GFR)" signaling cascade.
Caption: Hypothetical inhibition of the GFR pathway by this compound.
References
Optimizing Reptoside Dosage for Specific Cell Lines: A Technical Support Center
Disclaimer: Information on the biological activity of Reptoside is limited. This guide is based on the known activities of the broader class of iridoid glycosides. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for iridoid glycosides like this compound in cancer cell lines?
Iridoid glycosides exhibit anti-cancer properties through several mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[1] Key mechanisms include:
-
Induction of Cell Cycle Arrest: Many iridoid glycosides can halt the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[1]
-
Modulation of Signaling Pathways: They are known to affect critical signaling pathways involved in cell survival and growth, most notably the PI3K/Akt and MAPK/ERK pathways.[1][2] By inhibiting these pathways, they can trigger apoptosis.
-
Induction of Apoptosis: Iridoid glycosides can initiate the apoptotic cascade through both intrinsic (mitochondrial) and extrinsic pathways, leading to the organized death of cancer cells.[1]
2. What is a recommended starting concentration range for this compound in a new cell line?
Due to the lack of specific data for this compound, a broad concentration range should be tested initially. Based on studies with other iridoid glycosides, a starting range of 1 µM to 100 µM is recommended for initial screening experiments. Some iridoid glycosides have shown effects at lower concentrations, while others require higher doses.
3. How long should I incubate cells with this compound?
Incubation times can vary depending on the cell line and the endpoint being measured. For initial cytotoxicity and viability assays, a 24 to 72-hour incubation period is common. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for your specific model. For instance, studies with the iridoid glycoside Geniposide in MCF-7 breast cancer cells showed a time-dependent inhibitory effect, with IC50 values decreasing from 24 to 72 hours.[3][4]
4. What solvent should I use to dissolve this compound?
Most iridoid glycosides are soluble in dimethyl sulfoxide (DMSO) or ethanol. It is crucial to first dissolve the compound in a small amount of the organic solvent and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
5. How stable is this compound in solution?
Stock solutions of iridoid glycosides dissolved in DMSO are typically stable for several weeks when stored at -20°C or -80°C. For working solutions diluted in cell culture medium, it is best to prepare them fresh for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound has low activity in the chosen cell line. 4. Compound has degraded. | 1. Test a wider and higher concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Try a different, potentially more sensitive, cell line. 4. Prepare fresh stock and working solutions. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the tested concentration. 2. High final concentration of the organic solvent. | 1. Lower the final concentration of the compound. 2. Ensure the final solvent concentration is low (typically <0.5%). |
| Vehicle control shows significant cytotoxicity. | 1. The solvent concentration is too high. 2. The solvent is contaminated. | 1. Reduce the final concentration of the solvent. 2. Use a fresh, high-purity stock of the solvent. |
Quantitative Data on Related Iridoid Glycosides
The following tables summarize the cytotoxic effects of two common iridoid glycosides, Geniposide and Oleuropein, on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Geniposide on MCF-7 Breast Cancer Cells
| Incubation Time | IC50 (mg/mL) |
| 24 hours | 16.06[3][4] |
| 48 hours | 14.85[3][4] |
| 72 hours | 13.14[3][4] |
Table 2: Effective Concentrations of Oleuropein and its Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Effective Concentration for Similar Viability |
| Oleocanthal | MCF-7, MDA-MB-231 | 3 µg/mL[5] |
| Hydroxytyrosol | MCF-7, MDA-MB-231 | 30 µg/mL[5] |
| Oleuropein | MCF-7, MDA-MB-231 | 200 µg/mL[5] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory role of iridoid glycosides.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MCB | Toxicity Evaluation of Geniposide on MCF-7 Cancer Cells [techscience.com]
- 4. Evaluation of inhibitory effects of geniposide on a tumor model of human breast cancer based on 3D printed Cs/Gel hybrid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleuropein and its hydrolysate from extra virgin olive oil inhibit breast cancer cells proliferation interfering with the PI3K-AKT signal pathway : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
how to avoid off-target effects of Reptoside
Technical Support Center: Reptoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of this compound and strategies to minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent inhibitor of the Receptor Tyrosine Kinase 'RTK-A', a key component of the Growth Signaling Pathway (GSP). Its primary function is to reduce cell proliferation by blocking this pathway.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of 'Kinase B', which is crucial for the Cardiomyocyte Function Pathway (CFP). This can lead to potential cardiotoxicity at concentrations exceeding the recommended therapeutic window. A secondary, weaker off-target effect involves interaction with 'Ion Channel X', which may cause minor neurological symptoms at very high doses.
Q3: What is the recommended concentration range for this compound to maintain on-target specificity?
To achieve optimal on-target activity while minimizing off-target effects, it is recommended to use this compound at concentrations between 10 nM and 100 nM. Exceeding 200 nM significantly increases the risk of off-target 'Kinase B' inhibition.
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target activity?
To validate on-target activity, it is recommended to perform a rescue experiment by introducing a mutated, this compound-resistant version of 'RTK-A' into your model system. If the phenotype is reversed, it confirms that the effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death or cytotoxicity at low this compound concentrations. | 1. High sensitivity of the cell line to 'RTK-A' inhibition. 2. Off-target effects on 'Kinase B' even at lower concentrations in sensitive models. | 1. Perform a dose-response curve to determine the EC50 in your specific cell line. 2. Use a 'Kinase B' activity assay to assess off-target engagement at your working concentration. |
| Inconsistent results between experimental replicates. | 1. Variability in this compound stock solution concentration. 2. Cell passage number affecting sensitivity. | 1. Prepare fresh dilutions of this compound from a validated stock for each experiment. 2. Maintain a consistent cell passage number for all experiments. |
| Observed phenotype does not match expected GSP inhibition. | 1. The phenotype is a result of off-target effects. 2. The cellular model has a redundant signaling pathway. | 1. Perform a Western blot to confirm the downstream signaling of 'RTK-A' is inhibited (e.g., decreased phosphorylation of downstream targets). 2. Investigate alternative signaling pathways that may compensate for 'RTK-A' inhibition in your model. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Binding Affinity (Kd, nM) | Pathway |
| RTK-A (On-Target) | 15 | 5 | Growth Signaling Pathway (GSP) |
| Kinase B (Off-Target) | 250 | 180 | Cardiomyocyte Function Pathway (CFP) |
| Ion Channel X (Off-Target) | 1500 | 1200 | Neuronal Signaling |
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | EC50 for GSP Inhibition (nM) | Recommended Working Concentration (nM) |
| Cell Line A | 25 | 20-50 |
| Cell Line B | 40 | 35-75 |
| Cell Line C | 15 | 10-30 |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Validation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time point.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RTK-A, total RTK-A, and a downstream target (e.g., phospho-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.
Visualizations
Caption: On-target effect of this compound on the Growth Signaling Pathway.
Caption: Experimental workflow to mitigate this compound off-target effects.
Caption: Relationship between this compound concentration and specificity.
Reptoside degradation and storage conditions
Reptoside Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an iridoid glycoside, a class of naturally occurring compounds.[1][2] Its chemical formula is C₁₇H₂₆O₁₀ and it has a molecular weight of 390.38 g/mol .[3] this compound has been identified in various plant species, including Ajuga postii, and is noted for its DNA damaging activity.[2][3] It is often used in research for its potential biological activities.[2] For analysis, methods such as HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) and/or HPLC-ELSD (Evaporative Light Scattering Detector) are typically employed.[1]
2. How should solid this compound be stored?
Proper storage of solid this compound is crucial to maintain its integrity and purity. The compound should be stored in a tightly sealed container, protected from light and air.[1] For long-term storage, it is recommended to keep it in a refrigerator (2-8°C) or a freezer.[1][4]
3. What is the best practice for preparing and storing this compound solutions?
Whenever possible, this compound solutions should be prepared fresh on the day of use.[1] If it is necessary to prepare stock solutions in advance, they should be stored as small aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally considered usable for up to two weeks.[1] Long-term storage of solutions is not recommended due to the potential for degradation.
4. What are the likely degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, as an iridoid glycoside, it possesses chemical structures that are susceptible to degradation under certain conditions. The molecule contains a glycosidic bond and an acetate ester group, which can be prone to hydrolysis.[3] This hydrolysis can be accelerated by acidic or basic conditions. Exposure to high temperatures, light, and oxidative conditions may also contribute to its degradation.
Troubleshooting Guide
Issue: Inconsistent experimental results or loss of compound activity.
Inconsistent results in bioassays or analytical measurements can often be attributed to the degradation of the compound. If you suspect this compound degradation is affecting your experiments, follow this troubleshooting workflow.
Issue: Unexpected peaks appear in my HPLC/LC-MS analysis.
The appearance of new, unexpected peaks in a chromatogram often indicates the presence of impurities or degradation products.
-
Possible Cause: this compound may be degrading under your analytical or experimental conditions. As an iridoid glycoside, it is susceptible to hydrolysis, which could cleave the glucose molecule or the acetate group, resulting in new chemical entities with different retention times.
-
Recommendation: Perform a forced degradation study (see protocol below) to intentionally degrade this compound under controlled stress conditions (acid, base, heat, oxidation, light). Analyzing the resulting samples by HPLC or LC-MS can help you identify and characterize the potential degradation products, confirming if the unexpected peaks in your primary experiment are related to compound instability.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Container | Temperature | Light/Air Exposure | Maximum Recommended Duration |
| Solid | Tightly sealed vial | Refrigerate (2-8°C) or Freeze (≤ -20°C) | Protect from light and air[1] | Up to 6 months (general guide) |
| Solution | Tightly sealed aliquots in vials | Freeze (≤ -20°C)[1] | Protect from light[1] | Up to 2 weeks[1] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing stable formulations.
Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with an equimolar amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. After the incubation period, neutralize with an equimolar amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water and keep it under normal laboratory conditions.
-
Analysis:
-
After the specified stress period, dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which represent degradation products.
-
References
inconsistent results in Reptoside experiments
Welcome to the technical support center for Reptoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an iridoid glycoside, a class of monoterpenoid compounds found in various plants.[1] Iridoid glycosides are known for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3][4]
Q2: What are the potential signaling pathways modulated by this compound?
Based on studies of similar iridoid glycosides and other natural compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. These potentially include the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[5][6][7][8][9] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.[10][11] The Nrf2 pathway is a primary regulator of antioxidant responses, and its activation can protect cells from oxidative damage.[5][6][8]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, ranging from compound stability to assay-specific artifacts. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Anti-Inflammatory Assay Results
You are observing significant well-to-well or experiment-to-experiment variability in your anti-inflammatory assays (e.g., nitric oxide production in LPS-stimulated RAW 264.7 macrophages).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Iridoid glycosides can be susceptible to degradation under certain conditions.[12][13][14] Ensure consistent pH and temperature for all experiments. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Health or Density | Variations in cell seeding density and health can significantly impact experimental outcomes.[15] Standardize your cell seeding protocol and regularly check cell viability. |
| LPS Potency Variation | The potency of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulation. |
| Assay Interference | Natural products can sometimes interfere with assay readouts.[16][17] For colorimetric assays like the Griess assay, test for any intrinsic absorbance of this compound at the detection wavelength. |
Issue 2: Lack of Expected Neuroprotective Effects
Your experiments are not showing the anticipated neuroprotective effects of this compound in neuronal cell models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The effective concentration of this compound for neuroprotection may be narrow. Perform a dose-response curve to identify the optimal concentration range. |
| Inappropriate Timing of Treatment | The timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is critical. Optimize the treatment window for your specific experimental model. |
| Low Bioavailability in Cell Culture | This compound may have limited uptake into neuronal cells. Consider using permeabilizing agents (with appropriate controls) or alternative delivery methods. |
| Cell Model Specificity | The neuroprotective effects of this compound may be specific to certain neuronal cell types or neurotoxic stimuli. |
Issue 3: Inconsistent Antioxidant Activity Measurements
You are observing fluctuating results in your antioxidant assays (e.g., DPPH radical scavenging assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Solubility Issues | Poor solubility can lead to inaccurate concentration and variable results. Ensure this compound is fully dissolved in your chosen solvent. Consider using a different solvent if precipitation is observed. |
| Interference with DPPH Reagent | The color of this compound or its solvent may interfere with the spectrophotometric reading of the DPPH assay.[18][19] Run appropriate blank controls containing this compound and the solvent without the DPPH reagent. |
| Light Sensitivity of DPPH | The DPPH reagent is light-sensitive.[19] Perform incubations in the dark to prevent degradation of the reagent. |
| Incorrect Incubation Time | The reaction between this compound and DPPH may not have reached completion. Optimize the incubation time to ensure a stable endpoint reading. |
Experimental Protocols
Anti-Inflammatory Activity Assay: Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of iridoid glycosides.[12][20]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.
Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol is a standard method for assessing the antioxidant capacity of natural products.[18][19]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Setup:
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well.
-
Include a control group with methanol instead of the this compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
Scavenging Activity (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential signaling pathways modulated by this compound.
Caption: Workflow for anti-inflammatory activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside Mediated the Nrf2/GPX4 Pathway to Attenuates Ferroptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
minimizing Reptoside toxicity in normal cells
Disclaimer: Information on the specific cellular effects and toxicity of Reptoside is limited in publicly available scientific literature. This guide is based on available data for this compound, related compounds (iridoid glycosides), and general principles of handling cytotoxic and DNA-damaging agents. The provided protocols and data are illustrative and should be adapted based on experimental observations.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound, focusing on minimizing its impact on normal cells.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. High sensitivity of the specific normal cell line to DNA-damaging agents. 2. Off-target effects of this compound or impurities in the compound. 3. Suboptimal experimental conditions (e.g., prolonged exposure time). | 1. Perform a dose-response curve to determine the precise IC50 value for your normal cell line. 2. Test a panel of normal cell lines to identify a more resistant model if appropriate for the experimental goals. 3. Reduce the incubation time with this compound. 4. Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress, a common mechanism of toxicity for many natural products. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell health and passage number. 2. Inconsistent this compound concentration due to precipitation or degradation. 3. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. 2. Ensure complete solubilization of this compound before each experiment and prepare fresh dilutions. 3. Regularly test for mycoplasma contamination. |
| Difficulty in establishing a therapeutic window between normal and cancer cells. | 1. Similar sensitivity of normal and cancer cells to this compound-induced DNA damage. 2. The specific cancer cell line may have robust DNA repair mechanisms. | 1. Explore combination therapies. For example, use lower concentrations of this compound with agents that selectively sensitize cancer cells. 2. Investigate cell cycle-dependent effects. Synchronize cells to see if toxicity is more pronounced in specific phases, which might differ between normal and cancerous cells. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an iridoid glycoside that has been reported to have DNA-damaging activity[1][2]. The precise mechanism of how it damages DNA is not well-elucidated in the available literature. Generally, DNA-damaging agents can cause single or double-strand breaks, create DNA adducts, or interfere with DNA replication and repair processes.
Q2: How can I assess this compound-induced toxicity in my normal cell lines?
A2: You can assess cytotoxicity using standard assays such as MTT, XTT, or CellTiter-Glo to measure cell viability. To specifically investigate the mechanism of cell death, you can perform assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and necrosis. Given its DNA-damaging potential, assays like the comet assay or staining for γH2AX foci can be used to quantify DNA damage.
Q3: Are there any known strategies to protect normal cells from this compound-induced damage?
A3: While specific strategies for this compound are not documented, general approaches for mitigating toxicity from DNA-damaging agents can be applied. These include:
-
Dose and time optimization: Use the lowest effective concentration and shortest exposure time.
-
Co-treatment with cytoprotective agents: Antioxidants may reduce off-target oxidative stress.
-
Targeted delivery systems: In a drug development context, encapsulating this compound in nanoparticles targeted to cancer cells could reduce systemic toxicity.
Q4: What signaling pathways are likely affected by this compound?
A4: As a DNA-damaging agent, this compound is likely to activate DNA damage response (DDR) pathways. This would involve the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream targets such as p53 and CHK1/CHK2. Activation of these pathways can lead to cell cycle arrest, apoptosis, or senescence. Iridoid glycosides, in general, have been shown to influence pathways like PI3K/Akt and STAT3, which are involved in cell survival and proliferation[3][4].
Quantitative Data Summary
The following tables present hypothetical data to illustrate the type of quantitative information that would be valuable for assessing and minimizing this compound toxicity. Note: These are not experimentally derived values for this compound and are for illustrative purposes only.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| HEK293 | Normal Human Embryonic Kidney | 75 |
| MCF-10A | Normal Human Breast Epithelial | 90 |
| A549 | Human Lung Carcinoma | 35 |
| MCF-7 | Human Breast Adenocarcinoma | 45 |
Table 2: Hypothetical Effect of an Antioxidant on this compound Toxicity in Normal Cells
| Treatment | Cell Viability (%) in HEK293 cells |
| Control | 100 |
| This compound (75 µM) | 50 |
| This compound (75 µM) + NAC (5 mM) | 75 |
| NAC (5 mM) | 98 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed normal cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing DNA Damage using the Comet Assay
-
Cell Treatment: Treat normal cells with this compound at various concentrations for a defined period. Include a positive control (e.g., H2O2) and a vehicle control.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the tank to separate the fragmented DNA from the intact DNA. Damaged DNA will migrate further, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
Visualizations
Caption: Simplified pathway of this compound-induced DNA damage response.
Caption: Workflow for assessing and mitigating this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Reptoside Derivatives
Welcome to the technical support center for the synthesis of Reptoside derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and step-by-step solutions.
Question: I am experiencing low yields in the acylation/esterification of the hydroxyl groups on my this compound precursor. What are the likely causes and how can I improve the yield?
Answer:
Low yields in acylation or esterification reactions of complex molecules like this compound are a common issue. The problem can often be traced back to several factors, including steric hindrance, inappropriate reaction conditions, or degradation of the starting material. Here is a systematic approach to troubleshooting this issue:
-
Re-evaluate Your Reagents and Catalyst:
-
Acylating Agent: If using an acid anhydride, consider switching to a more reactive acyl halide. Ensure the acylating agent is fresh and free of moisture.
-
Catalyst: For sterically hindered hydroxyl groups, a standard catalyst like DMAP (4-dimethylaminopyridine) may not be sufficient. Consider using a more potent acylation catalyst.
-
Base: The choice of base is crucial. If using a tertiary amine like triethylamine, ensure it is dry and used in sufficient excess to neutralize the acid byproduct. For sensitive substrates, a non-nucleophilic base might be more appropriate.
-
-
Optimize Reaction Conditions:
-
Temperature: While room temperature is a common starting point, some acylations require cooling to prevent side reactions, whereas others may need gentle heating to overcome activation energy barriers. An optimization screen is recommended.[1][2]
-
Solvent: Ensure your solvent is anhydrous. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The polarity of the solvent can also influence reaction rates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
-
-
Protecting Group Strategy:
-
The presence of multiple hydroxyl groups can lead to a mixture of products. A well-designed protecting group strategy to selectively block more reactive hydroxyls while leaving the target hydroxyl available for acylation is often necessary for complex glycosides.
-
A decision tree for troubleshooting low acylation yield is presented below:
Question: My glycosylation reaction is resulting in a poor stereoselective mixture (α/β anomers). How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry of the glycosidic bond is one of the most significant challenges in the synthesis of this compound derivatives. Several factors influence the stereochemical outcome of a glycosylation reaction.
-
Choice of Glycosyl Donor and Protecting Groups:
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans-glycoside. For the synthesis of a 1,2-cis-glycoside, a non-participating group (e.g., a benzyl or silyl ether) is required at the C-2 position.
-
Leaving Group: The nature of the leaving group at the anomeric center also plays a role. Trichloroacetimidates, thioglycosides, and glycosyl halides are common donors, each with its own reactivity and stereodirecting properties.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can have a profound impact on stereoselectivity. Ethereal solvents like diethyl ether and THF can favor the formation of α-glycosides.[3]
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often enhance the stereoselectivity of glycosylation reactions by favoring the kinetically controlled product.
-
-
Promoter/Activator:
-
The choice of promoter (e.g., TMSOTf, NIS/TfOH) is critical and should be matched with the glycosyl donor. The concentration and type of promoter can influence the reaction mechanism and, consequently, the stereochemical outcome.
-
A general workflow for synthesizing a this compound derivative is outlined below, highlighting the critical glycosylation step.
References
Technical Support Center: Reptoside-Induced DNA Damage Analysis via Comet Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the comet assay to assess DNA damage induced by Reptoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during your comet assay experiments with this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I not observing any comets (no DNA damage) in my this compound-treated cells, even at high concentrations? | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Treatment Time/Concentration: The incubation time or concentration of this compound may be inadequate to induce detectable DNA damage. 3. Cellular Resistance: The cell line used may be resistant to this compound-induced DNA damage or possess highly efficient DNA repair mechanisms.[1] 4. Inefficient Lysis: The cell membrane and cytoplasm were not completely removed, preventing DNA migration.[2] | 1. Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage conditions. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound. 3. Use a Positive Control: Treat cells with a known DNA damaging agent (e.g., etoposide or H₂O₂) to ensure the assay is working correctly.[2] 4. Extend Lysis Time: Increase the lysis duration to ensure complete cell disruption.[3][4] |
| My control (untreated) cells are showing significant DNA damage (comets). | 1. Harsh Sample Preparation: Excessive mechanical stress (e.g., vigorous pipetting or centrifugation) during cell harvesting can cause DNA damage.[5] 2. Endogenous DNA Damage: The cell line may have a high basal level of DNA damage.[6] 3. Light-Induced Damage: Exposure of cells to UV or harsh light during the procedure can induce DNA damage.[7] | 1. Gentle Handling: Handle cells gently throughout the protocol. Use wide-bore pipette tips and low-speed centrifugation. 2. Minimize Light Exposure: Perform all steps of the comet assay under dimmed light conditions. 3. Optimize Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| The agarose gel slides off the microscope slide. | 1. Improper Slide Coating: The microscope slides may not be adequately pre-coated to ensure agarose adherence. 2. Incomplete Coverage: The agarose-cell suspension did not cover the entire well or slide area.[6] | 1. Use Pre-coated Slides: Utilize commercially available, pre-coated slides or ensure your in-house coating protocol is robust. 2. Ensure Even Spreading: When pipetting the agarose-cell mixture, spread it evenly across the designated area on the slide.[6] |
| I am observing comets in all different directions on the same slide. | Incorrect Slide Orientation: The slides were not placed in the electrophoresis chamber in a consistent orientation relative to the electrodes.[3] | Standardize Slide Placement: Ensure all slides are oriented in the same direction within the electrophoresis tank, with the frosted end consistently facing either the anode or cathode.[3] |
| My comet images are blurry and difficult to focus. | 1. Residual Salts or Detergents: Insufficient washing after lysis or electrophoresis. 2. Uneven Agarose Layer: The agarose gel has an inconsistent thickness. | 1. Thorough Washing: Ensure all washing steps are performed diligently to remove any residual solutions. 2. Careful Gel Preparation: When preparing the slides, ensure the molten agarose spreads into a thin, even layer. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the comet assay?
The comet assay, or single-cell gel electrophoresis, is a technique used to detect DNA damage in individual cells.[8][9] The principle is based on the migration of fragmented DNA out of the cell nucleus under an electric field.[7] Undamaged DNA is supercoiled and remains within the nucleoid (the "comet head"), while damaged, fragmented DNA migrates out, forming a "comet tail".[7][8] The intensity and length of the tail are proportional to the extent of DNA damage.[9]
Q2: What type of DNA damage can be detected with the comet assay?
The comet assay can detect various types of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites.[6][7] By using different pH conditions for electrophoresis (neutral or alkaline), the assay can be tailored to detect specific types of damage. The alkaline comet assay is more sensitive and detects a broader range of DNA damage.[7][8]
Q3: How does this compound likely induce DNA damage?
While specific mechanistic data for this compound is limited, it has been identified as a DNA damaging agent.[10] Its mode of action could be similar to other natural product-derived compounds like etoposide, which is a topoisomerase II inhibitor.[11][12] Topoisomerase II inhibitors stabilize the transient complex between the enzyme and DNA, leading to the accumulation of double-strand breaks.[11][13]
Q4: How should I quantify the results of my comet assay?
Comet assay results are typically quantified using specialized image analysis software.[14] Common parameters measured include:
-
Percent DNA in the Tail: The fraction of total DNA that has migrated into the tail.
-
Tail Length: The distance of DNA migration from the head.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail.[7]
Q5: What are the critical steps in the comet assay protocol?
Several steps are crucial for a successful comet assay:
-
Preparation of a viable single-cell suspension: It is important to handle cells gently to avoid inducing artificial DNA damage.[7]
-
Agarose concentration and temperature: The agarose should be at 37°C before mixing with cells to ensure cell viability.[7] The final agarose concentration can also influence DNA migration.[15]
-
Lysis conditions: Complete lysis is necessary to remove cellular membranes and proteins, allowing the DNA to migrate freely.
-
Electrophoresis conditions: The voltage, current, time, and temperature of electrophoresis must be carefully controlled and standardized.[5][15]
Experimental Protocol: Alkaline Comet Assay for this compound-Induced DNA Damage
This protocol provides a general framework for assessing DNA damage induced by this compound. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
1x PBS (pH 7.4): Prepare from a 10x stock solution with dH₂O.
-
Lysis Solution (pH 10): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, and 1% Triton X-100. Prepare fresh and chill to 4°C before use.
-
Alkaline Electrophoresis Buffer (pH > 13): 300 mM NaOH, 1 mM EDTA. Prepare fresh and chill to 4°C.
-
Neutralization Buffer (pH 7.5): 0.4 M Tris-HCl.
-
Low Melting Point (LMP) Agarose (1%): Dissolve in dH₂O and keep in a 37°C water bath.
2. Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes).
-
Harvest cells, wash with ice-cold 1x PBS, and resuspend at a concentration of 2 x 10⁵ cells/mL in 1x PBS.[7]
3. Slide Preparation:
-
Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 (v/v) ratio.[7]
-
Immediately pipette 75 µL of the mixture onto a pre-coated comet slide.
-
Spread the mixture evenly over the well area.[6]
-
Place the slides at 4°C for 10-15 minutes to solidify the agarose.
4. Lysis:
-
Immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
5. DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the dark.
-
Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.[15]
6. Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.
-
Dehydrate the slides in 70% ethanol for 5 minutes, followed by absolute ethanol for 5 minutes.
-
Allow the slides to air dry completely.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or DAPI) according to the manufacturer's instructions.
7. Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate comet assay software to quantify the extent of DNA damage.
Quantitative Data Summary
The following table presents example data from a hypothetical comet assay experiment evaluating this compound-induced DNA damage. This serves as a template for presenting your own findings.
| Treatment Group | Concentration (µM) | Mean % DNA in Tail (± SD) | Mean Tail Moment (± SD) |
| Vehicle Control | 0 | 4.2 ± 1.5 | 0.8 ± 0.3 |
| This compound | 10 | 15.8 ± 3.2 | 5.1 ± 1.1 |
| This compound | 50 | 38.6 ± 6.7 | 18.9 ± 4.5 |
| This compound | 100 | 62.1 ± 9.4 | 35.7 ± 7.2 |
| Positive Control (Etoposide) | 20 | 75.3 ± 8.1 | 42.3 ± 6.8 |
Visualizations
Caption: Experimental workflow for assessing this compound-induced DNA damage using the comet assay.
Caption: Hypothetical signaling pathway for this compound-induced DNA damage response.
Caption: Logical troubleshooting flow for common comet assay issues.
References
- 1. A Comprehensive Review on Clinical Applications of Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Comet Assay: Methods for Quantitative Image Analysis and Reproducibility | NIST [nist.gov]
- 15. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reptoside Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the efficacy of Reptoside in experimental assays. This compound is an iridoid glucoside identified as a DNA damaging agent.[1][2] This guide focuses on its application in assays measuring DNA damage and its potential effects on related signaling pathways like PI3K/AKT.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound is a naturally occurring iridoid glucoside isolated from plants such as Ajuga postii.[1][2] It has been identified as a DNA damaging agent based on bioassay-guided fractionation.[1][2] While its precise mechanism is not fully elucidated, other iridoid glucosides have been shown to act as DNA topoisomerase I poisons.[3] This class of agents stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks that can trigger cell cycle arrest and apoptosis.[3] Additionally, computational studies suggest this compound may interact with the kinase AKT1, though this requires further experimental validation. Many iridoid glycosides have been shown to inhibit cancer cell proliferation by down-regulating the PI3K/Akt pathway.[4]
Q2: How should I dissolve and store this compound? A2: this compound is a chemical compound with a molecular weight of 390.38 g/mol .[5] Based on its structure, it is predicted to be soluble in polar organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[6]
Q3: What is the expected effective concentration range for this compound? A3: The effective concentration of this compound is highly dependent on the cell type and assay system. In a yeast-based DNA damage assay, IC50 values ranged from 30.4 µg/mL to 46.0 µg/mL (approximately 78 to 118 µM) depending on the specific yeast strain and its genetic background.[2][7] For mammalian cell lines, the optimal concentration is likely different and must be determined empirically. It is crucial to perform a dose-response curve (e.g., from 1 µM to 100 µM) to identify the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound stable in cell culture medium? A4: The stability of this compound in cell culture conditions has not been extensively studied. However, the stability of other iridoid glycosides can be influenced by pH and temperature.[8][9] Some related compounds show greater degradation in basic or strongly acidic conditions and at higher temperatures.[8][9] It is recommended to add freshly diluted this compound to your assays and to minimize prolonged incubation at 37°C if stability issues are suspected. Consider including a time-course experiment to assess if the compound's effect diminishes over time.
Troubleshooting Guides
Issue 1: Poor or No DNA Damage Observed in Assays (e.g., Comet, γH2AX)
If you are not observing the expected DNA damage after this compound treatment, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal this compound Concentration | Action: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 µM to 150 µM). Rationale: The published IC50 values are for yeast models and may not translate directly to your mammalian cell line.[2][7] Each cell line has a unique sensitivity to DNA damaging agents. |
| Insufficient Incubation Time | Action: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). Rationale: The induction of DNA damage and the subsequent cellular response, like H2AX phosphorylation, are time-dependent processes. The peak response time can vary between cell types.[10] |
| Compound Instability or Degradation | Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Rationale: Iridoid glucosides can be sensitive to pH and temperature, potentially degrading in culture medium over time.[8][9] |
| Low Cell Proliferation Rate | Action: Ensure cells are in the logarithmic growth phase during treatment. Rationale: The mechanism of some DNA damaging agents, particularly topoisomerase poisons, is replication-dependent. Damage occurs when replication forks collide with the stabilized enzyme-DNA complexes. Non-proliferating or confluent cells will show a significantly reduced effect. |
| Assay-Specific Technical Issues (γH2AX) | Action: 1. Check fixation/permeabilization steps; ensure reagents are fresh. 2. Verify primary and secondary antibody performance using a positive control (e.g., cells treated with etoposide or ionizing radiation). 3. Ensure your imaging settings are appropriate to detect foci. Rationale: Failure to properly fix and permeabilize cells can prevent antibody access to the nucleus. High background or no signal can result from faulty antibodies or incorrect dilutions.[11] |
| Assay-Specific Technical Issues (Comet Assay) | Action: 1. Ensure lysis is complete. 2. Check electrophoresis conditions (voltage, time, buffer level). 3. Use a positive control (e.g., H₂O₂-treated cells) to confirm the assay is working. Rationale: Incomplete cell lysis can trap DNA, preventing migration. Incorrect electrophoresis conditions can result in no DNA tails, even in damaged cells.[12][13][14] |
Issue 2: Inconsistent Results in AKT Pathway Analysis (e.g., Phospho-AKT Western Blot)
If you are investigating the computationally predicted interaction between this compound and AKT1 and see inconsistent results, follow these general troubleshooting steps for phosphoprotein analysis.
| Possible Cause | Troubleshooting Steps & Rationale |
| Phosphatase Activity During Lysis | Action: Immediately add phosphatase inhibitors to your lysis buffer just before use. Keep samples on ice or at 4°C at all times. Rationale: Phosphatases are highly active upon cell lysis and will rapidly dephosphorylate proteins like p-AKT, leading to a loss of signal.[15] |
| Inappropriate Blocking Reagent | Action: For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Rationale: Milk contains phosphoproteins (like casein) that can be recognized by the anti-phospho antibody, leading to high background and masking the specific signal.[16][17] |
| Low Abundance of Phospho-AKT | Action: 1. Ensure cells are stimulated appropriately to induce AKT phosphorylation (e.g., serum stimulation) before adding this compound. 2. Load a higher amount of total protein (30-50 µg) per lane. Rationale: The basal level of p-AKT can be very low. Without proper stimulation, detecting a change (either increase or decrease) is difficult.[15] |
| Primary Antibody Issues | Action: Titrate the primary antibody to find the optimal concentration. Incubate overnight at 4°C. Run a positive control (e.g., lysate from a cell line with known high p-AKT levels) to validate the antibody. Rationale: Each antibody has an optimal concentration for achieving a good signal-to-noise ratio. An overnight incubation can enhance the detection of low-abundance targets. |
| Poor Transfer of High MW Proteins | Action: Optimize Western blot transfer conditions (time, voltage, membrane type) for the molecular weight of AKT (~60 kDa). Rationale: Inefficient transfer from the gel to the membrane will result in weak or no bands for all proteins, including total AKT and p-AKT. |
Supporting Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₁₀ | [5] |
| Molecular Weight | 390.4 g/mol | [5] |
| XLogP3 | -1.7 | [5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 10 | [5] |
Table 2: Reported IC₅₀ Values for this compound DNA Damaging Activity
Data obtained from a yeast-based bioassay. These values should be used as a starting point for determining optimal concentrations in mammalian cell lines.
| Yeast Strain / Condition | IC₅₀ (µg/mL) | Approximate IC₅₀ (µM) | Source |
| RS321NYCp50 (galactose) | 46.0 | 118 | [2][7] |
| RS321NpRAD52 (galactose) | >100 | >256 | [2][7] |
| RS321NpRAD52 (glucose) | 30.4 | 78 | [2][7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol provides a method to determine the cytotoxic concentration range of this compound in a specific mammalian cell line, which is essential for designing subsequent mechanism-of-action studies.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. For a final concentration range of 1 µM to 100 µM, you might prepare 2X working solutions to add 100 µL to each well. Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include "no-cell" blanks containing medium only for background subtraction.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessing DNA Damage via γH2AX Immunofluorescence Staining
This protocol details how to measure DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
This compound (at a pre-determined effective concentration)
-
Positive control (e.g., Etoposide, 10 µM) and vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound, a positive control, and a vehicle control for the determined optimal time.
-
Fixation: Aspirate the medium and wash cells once with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Repeat the washing step (Step 3).
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBST (PBS + 0.1% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescent secondary antibody in Blocking Buffer. Add to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step (Step 8), keeping the coverslips protected from light.
-
Counterstaining and Mounting: Incubate with DAPI solution for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
References
- 1. DNA damaging activities of methanol extract of Ajuga postii and iridoid glucoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Iridoids as DNA topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Reptoside Delivery for In Vivo Studies
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Reptoside. The following information is designed to address common challenges encountered during the in vivo administration of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is crucial for proper handling, formulation, and experimental design. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 53839-03-5 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₆O₁₀ | [1][4][5] |
| Molecular Weight | 390.38 g/mol | [1][2][3][5] |
| Purity | Typically ≥95% | [1][3][4] |
| Predicted XLogP3 | -1.7 | [5] |
| Appearance | Solid powder | N/A |
Q2: How should this compound and its formulated solutions be stored?
A2: Proper storage is critical to maintain the stability and integrity of this compound. For long-term storage, keep the solid compound in a well-sealed container, protected from light and air, in a refrigerator or freezer.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1] Whenever possible, prepare and use solutions on the same day to minimize degradation.[1] The stability of glycoside compounds can be sensitive to pH and the solvent used; neutral or slightly acidic pH (around pH 6) and storage at 4°C can enhance stability for similar compounds.[6]
Q3: What is the likely mechanism of action for a glycoside compound like this compound?
A3: While the specific signaling pathways for this compound are not extensively documented, many phenylethanoid and iridoid glycosides exhibit biological activity through the modulation of key cellular pathways related to oxidative stress and inflammation.[7] For instance, similar compounds have been shown to exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of antioxidant enzymes.[8] It is plausible that this compound may act through similar mechanisms, protecting cells from oxidative damage.
Troubleshooting In Vivo Delivery
Q4: My this compound formulation appears cloudy, has low solubility, or precipitates over time. What can I do?
A4: Poor aqueous solubility is a common challenge for many natural compounds, including glycosides, which can lead to inaccurate dosing and low bioavailability.[7][9] Several formulation strategies can be employed to overcome this issue.
Troubleshooting Steps:
-
Confirm Solubility: Empirically test the solubility of this compound in your chosen vehicle at the desired concentration before preparing a large batch.
-
Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate of the compound.[9][10]
-
Optimize Formulation: Consider using formulation strategies designed for poorly soluble compounds. The advantages and disadvantages of common approaches are summarized below.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) to dissolve the compound before dilution in an aqueous vehicle.[9][11] | Simple to prepare and widely used in preclinical studies.[9] | Can cause toxicity or off-target effects at high concentrations.[9][12] High concentrations of DMSO can be particularly toxic.[12] |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic regions of the compound, increasing solubility.[9][10] | Can significantly increase solubility and stability in aqueous solutions.[9] | Potential for toxicity and alteration of biological barriers.[9] Can introduce impurities that accelerate drug degradation.[13] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS).[9][14] | Can improve oral bioavailability by enhancing absorption and may bypass first-pass metabolism.[14][15] | Formulations can be complex and may require specialized equipment to prepare and characterize.[9] |
| Complexation | Using cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance the aqueous solubility of the guest molecule.[10][12] | Generally well-tolerated and effective at increasing solubility. | Can be expensive and may not be suitable for all molecular structures. |
Q5: I am observing inconsistent therapeutic effects or high variability between animals in the same treatment group. What are the potential causes?
A5: Inconsistent in vivo efficacy is a frequent challenge that can arise from multiple factors related to the formulation, administration, or the animal model itself.[11]
Troubleshooting Steps:
-
Check Formulation Stability: Ensure your formulation is stable and does not precipitate before or during administration. Prepare it fresh daily and vortex thoroughly before each injection.[11]
-
Refine Administration Technique: Inconsistent injection placement (e.g., intravenous vs. perivascular, or intraperitoneal vs. into the fat pad) can drastically alter absorption and bioavailability.[16][17] Ensure all personnel are highly trained in the chosen administration route.
-
Standardize Animal Model: Differences in age, weight, sex, and even the immune status of the mice can significantly impact drug metabolism and tumor biology, leading to variability.[11]
-
Review Dosing Regimen: The dose and frequency may be suboptimal. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model.[12] A pilot pharmacokinetic (PK) study can also help assess drug exposure.[12]
-
Ensure Proper Randomization: Lack of proper randomization of animals into treatment groups and blinding during tumor measurement can introduce significant bias.[11]
Q6: Animals are showing adverse effects or toxicity after administration. How can I troubleshoot this?
A6: Toxicity can be caused by the compound itself (on-target toxicity) or by the delivery vehicle.
Troubleshooting Steps:
-
Evaluate Vehicle Toxicity: High concentrations of solvents like DMSO or certain surfactants can be toxic.[12] Run a pilot study with the vehicle alone to assess its contribution to the observed toxicity. If necessary, reduce the solvent concentration or select a more biocompatible vehicle.
-
Assess Injection Parameters: For intravenous injections, a large injection volume or a rapid injection rate can be fatal.[18] For mice, an IV bolus should typically not exceed 5 mL/kg.[17] A slow infusion or a series of smaller injections may be better tolerated.[18]
-
Consider On-Target Toxicity: If the toxicity is related to this compound's mechanism of action, you may need to reduce the dose or the frequency of administration.[12] Monitor animals closely for signs of distress, weight loss, and other adverse effects.
Visual Guides: Workflows and Pathways
The following diagrams illustrate key workflows and potential biological pathways relevant to your in vivo studies with this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
Caption: A potential signaling pathway (Nrf2-ARE) that may be modulated by glycoside compounds.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-Solvent/Surfactant System
This protocol provides a general method for formulating a poorly water-soluble compound like this compound for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes
Procedure:
-
Weighing: On the day of dosing, accurately weigh the required amount of this compound powder and place it in a sterile tube.
-
Initial Dissolution: Prepare the organic phase. For a final vehicle composition of 5% DMSO and 5% Tween 80, first add the required volume of DMSO to the this compound powder.
-
Example: For a final 1 mL solution, add 50 µL of DMSO.
-
-
Vortexing: Vortex the tube for 5-10 minutes until the powder is completely dissolved. Gentle heating or sonication may be used cautiously, but monitor for any signs of compound degradation.[12]
-
Surfactant Addition: Add the required volume of Tween 80 to the dissolved drug concentrate.
-
Example: For a final 1 mL solution, add 50 µL of Tween 80.
-
-
Vortexing: Vortex thoroughly until the solution is homogenous.
-
Aqueous Dilution: Slowly add the sterile saline to reach the final volume, vortexing gently during the addition to prevent precipitation.
-
Example: Add 900 µL of sterile saline.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution is required for intravenous injection.
-
Administration: Use the formulation immediately after preparation. Vortex again immediately before drawing the solution into the syringe for each animal.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol outlines the standard procedure for administering a substance via the lateral tail vein in an adult mouse.[17]
Materials:
-
Mouse restrainer appropriate for the animal's size
-
Sterile syringes (e.g., 1 mL) with sterile needles (27-30 G)
-
Prepared this compound formulation
-
Heat source (e.g., warming lamp or circulating water pad)
-
70% isopropyl alcohol and gauze
Procedure:
-
Animal Preparation: To aid in vasodilation, warm the mouse for 5-10 minutes using a safe heat source.[17][19] This makes the lateral tail veins more visible and easier to access.
-
Restraint: Place the mouse into an appropriately sized restrainer, ensuring it is secure but not overly constricted, which could impede breathing.[19]
-
Syringe Preparation: Draw the required volume of the this compound formulation into the syringe. Ensure all air bubbles are removed to prevent air embolism.[17]
-
Vein Identification: Gently rotate the tail to visualize one of the two lateral tail veins. Wipe the injection site with 70% alcohol.
-
Needle Insertion: With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle (approximately 10-15 degrees).
-
Confirm Placement: A successful insertion may be indicated by a small amount of blood entering the hub of the needle (a "flash").
-
Injection: Slowly inject the substance. There should be no resistance.[17] The vein should blanch (turn clear) as the solution displaces the blood.[17] If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw immediately, apply gentle pressure, and attempt the injection at a more proximal site or in the other vein.
-
Post-Injection: After injecting, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
References
- 1. CAS 53839-03-5 | this compound [phytopurify.com]
- 2. 53839-03-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. upm-inc.com [upm-inc.com]
- 16. services.anu.edu.au [services.anu.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchanimaltraining.com [researchanimaltraining.com]
Validation & Comparative
A Comparative Guide to the DNA Damage Mechanisms of Etoposide and Teniposide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, agents that target the fundamental processes of DNA replication and repair remain a cornerstone of treatment strategies. Among these, topoisomerase II inhibitors have proven to be potent therapeutic agents. This guide provides a detailed comparison of the mechanisms of DNA damage induced by two closely related epipodophyllotoxins: etoposide and teniposide. While the initial query sought a comparison with "Reptoside," a thorough search of the scientific literature revealed limited information on its specific mechanism of DNA damage. However, a wealth of comparative data exists for etoposide and its cogener, teniposide, both of which are clinically significant topoisomerase II poisons.
This guide will delve into the molecular pathways, quantitative differences, and experimental methodologies used to characterize the DNA-damaging effects of etoposide and teniposide, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Topoisomerase II Poisoning
Both etoposide and teniposide exert their cytotoxic effects by targeting DNA topoisomerase II (Top2), an essential enzyme that resolves topological challenges in the DNA helix during replication, transcription, and chromosome segregation[1][2][3]. Top2 functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then resealing the break[4][5].
Etoposide and teniposide act as non-intercalating Top2 poisons[1][6]. They do not bind directly to DNA but instead stabilize the "cleavage complex," a transient intermediate where Top2 is covalently bound to the 5' ends of the cleaved DNA[1][3][4]. By inhibiting the re-ligation step of the enzyme's catalytic cycle, these drugs lead to an accumulation of persistent, protein-linked DNA double-strand breaks[2][7][8]. The persistence of these breaks is a critical lesion that can trigger cell cycle arrest, genomic instability, and ultimately, apoptosis (programmed cell death)[3][4].
Signaling Pathway of Topoisomerase II Inhibition and DNA Damage
The stabilization of the Top2-DNA cleavage complex by etoposide and teniposide initiates a cascade of cellular events that constitute the DNA damage response (DDR).
Caption: Mechanism of Topoisomerase II poisoning by etoposide and teniposide.
Quantitative Comparison of Etoposide and Teniposide
While their core mechanism is identical, etoposide and teniposide exhibit notable quantitative differences in their activity and pharmacology. Teniposide is generally considered to be more potent than etoposide[2][9].
| Parameter | Etoposide | Teniposide | Reference |
| Potency in inducing DNA breaks | Less potent | 5- to 10-fold more potent | [10] |
| Cytotoxicity | Less cytotoxic | More cytotoxic | [2] |
| Cellular Uptake | Lower | Higher | [1] |
| Protein Binding | Lower | Higher | [2] |
| Cell Cycle Specificity | Late S and G2 phases | Late S and G2 phases | [2][7] |
| Terminal Elimination Half-life | Shorter | Longer | [2] |
| Primary Clinical Applications | Testicular cancer, small cell lung cancer | Acute lymphoblastic leukemia (pediatric), certain lymphomas | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the DNA-damaging effects of topoisomerase II inhibitors like etoposide and teniposide.
DNA Relaxation Assay
This assay assesses the catalytic activity of Topoisomerase II by measuring the conversion of supercoiled plasmid DNA to its relaxed form.
-
Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase II.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase II enzyme
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)
-
Test compounds (Etoposide, Teniposide) dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
-
Procedure:
-
Prepare reaction mixtures on ice in a final volume of 20 µL, containing 1X assay buffer, 0.25 µg of supercoiled plasmid DNA, and the desired concentration of the test compound. Include a vehicle control (DMSO).
-
Initiate the reaction by adding 1-2 units of Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the samples onto the agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
-
DNA Cleavage Assay (Cleavage Complex Trapping)
This assay is designed to specifically detect the formation of the covalent Topoisomerase II-DNA cleavage complex stabilized by enzyme poisons.
-
Objective: To quantify the ability of a compound to trap Topoisomerase II in a cleavage complex with DNA.
-
Materials:
-
Same as DNA Relaxation Assay, with the addition of 10% SDS and 0.5 M EDTA.
-
-
Procedure:
-
Assemble the reaction mixture as described in the DNA Relaxation Assay.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by 2 µL of 0.5 M EDTA.
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the protein component.
-
Add loading dye and resolve the DNA on an agarose gel.
-
The stabilization of the cleavage complex will result in the appearance of linear DNA from the supercoiled plasmid substrate.
-
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to quantify covalent protein-DNA complexes within cells, providing a direct measure of a drug's ability to trap topoisomerases on DNA in a cellular context.
-
Objective: To measure drug-induced stabilization of Topoisomerase-DNA covalent complexes in living cells.
-
Materials:
-
Cultured cells
-
Test compounds (Etoposide, Teniposide)
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
CsCl solution
-
Ultracentrifuge
-
Antibodies against Topoisomerase II
-
Slot blot apparatus
-
-
Procedure:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells directly on the culture plate with lysis buffer.
-
Scrape the viscous lysate and homogenize by passing through a syringe.
-
Load the lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-DNA complexes from free protein.
-
Fractionate the gradient and transfer the DNA-containing fractions to a nitrocellulose membrane using a slot blot apparatus.
-
Detect the amount of Topoisomerase II covalently bound to the DNA using specific antibodies.
-
Experimental Workflow for Screening Topoisomerase II Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing Topoisomerase II inhibitors.
Caption: Workflow for screening and validating Topoisomerase II inhibitors.
Conclusion
Etoposide and teniposide are potent antineoplastic agents that share a common mechanism of inducing DNA damage by poisoning topoisomerase II. Their primary difference lies in their potency and pharmacokinetic properties, with teniposide generally exhibiting greater cellular uptake and cytotoxicity[1][2]. The choice between these agents in a clinical setting is often guided by the specific malignancy being treated and the patient's tolerance. For researchers, understanding the subtle distinctions between these two compounds can inform the design of novel topoisomerase II inhibitors with improved therapeutic indices. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of anticancer drugs.
References
- 1. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. Teniposide | CancerQuest [cancerquest.org]
- 8. embopress.org [embopress.org]
- 9. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 10. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Reptoside and Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of Reptoside, an iridoid glycoside, with other prominent iridoids: Aucubin, Geniposide, Catalpol, and Loganin. The primary mechanism of action for the anti-inflammatory effects of these compounds involves the modulation of key signaling pathways, most notably the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This guide synthesizes available experimental data to facilitate an objective comparison of their performance.
Comparative Efficacy of Iridoid Glycosides
Direct comparative studies evaluating the anti-inflammatory efficacy of this compound against other iridoid glycosides under identical experimental conditions are limited. However, by collating data from various in vitro studies, we can draw inferences about their relative potencies. The following table summarizes the available quantitative data on the inhibition of key inflammatory mediators. It is important to note that variations in experimental models and conditions (e.g., cell lines, stimulus concentrations) can influence the results, making direct comparisons of absolute values challenging.
| Compound | Target | Cell Line | Stimulus | IC50 / % Inhibition | Reference |
| This compound | COX-1 | - | - | 33.55 ± 0.76% at 30 µM | [1] |
| COX-2 | - | - | 51.30 ± 1.56% at 30 µM | [1] | |
| Aucubin (Hydrolyzed) | TNF-α | RAW 264.7 | LPS | IC50: 9.2 µM | [2] |
| Aucubin | TNF-α | RBL-2H3 | IgE | IC50: 0.101 µg/mL | [3] |
| IL-6 | RBL-2H3 | IgE | IC50: 0.19 µg/mL | [3] | |
| Geniposide | Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 135.9 µM | [4] |
| TNF-α | RAW 264.7 | LPS | IC50: 310.3 µM | [4][5] | |
| IL-6 | RAW 264.7 | LPS | IC50: 1454 µM | [4][5] | |
| Catalpol | Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) | Caco-2 | IL-1β | Significant inhibition (IC50 not specified) | [6] |
| Loganin | Nitric Oxide (NO), PGE2, TNF-α, IL-1β | RAW 264.7 | LPS | Significant inhibition (IC50 not specified) | [7] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.
Key Signaling Pathway: NF-κB Inhibition
A common mechanistic thread for the anti-inflammatory activity of this compound and other iridoid glycosides is their ability to inhibit the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Iridoid glycosides interfere with this process, often by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[8]
-
Treatment: The cells are pre-treated with various concentrations of the test iridoid glycoside for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1-2 µg/mL to the cell culture medium.[8]
-
Incubation: The plates are incubated for an additional 18-24 hours.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are seeded, pre-treated with the test compound, and then stimulated with LPS.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of cytokine standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
-
Data Analysis: The absorbance is measured at an appropriate wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by comparison with the standard curve. The IC50 value is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer containing a heme cofactor.
-
Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Product Measurement: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is measured, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control (vehicle-treated) sample. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound, along with other iridoid glycosides such as Aucubin, Geniposide, Catalpol, and Loganin, demonstrates significant anti-inflammatory properties. The primary mechanism of action for these compounds is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While a direct, side-by-side comparison of their efficacy is challenging due to the lack of standardized experimental data, the available information suggests that these natural compounds are promising candidates for the development of novel anti-inflammatory therapeutics. Further research involving direct comparative studies is warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. A proprietary herbal extract titred in verbascoside and aucubin suppresses lipopolysaccharide-stimulated expressions of cyclooxygenase-2 in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Anti-Cancer Potential of Reptoside: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Reptoside, an iridoid glucoside, has emerged as a compound of interest in oncological research due to its demonstrated DNA-damaging properties. This guide provides a comprehensive comparison of this compound's anti-cancer activity, drawing upon available preclinical data and placing it in context with established chemotherapeutic agents. We will delve into its mechanism of action, supported by experimental data, and present detailed protocols for key assays.
Comparative Cytotoxicity of this compound
While extensive research on this compound's activity across a wide range of human cancer cell lines is still emerging, preliminary studies have established its potential as a DNA-damaging agent. One key study evaluated the activity of this compound using yeast-based assays, which are often employed as an initial screening tool for identifying compounds with anti-cancer potential.
Table 1: Comparative IC50 Values of this compound in Yeast Strains
| Compound | RS321NYCp50 (galactose) | RS321NpRAD52 (galactose) | RS321NpRAD52 (glucose) |
| This compound | 46.0 µg/mL | >100 µg/mL | 30.4 µg/mL |
Data sourced from Gören AC, et al. (2005).[1]
This data indicates that this compound exhibits DNA-damaging activity, as evidenced by its effect on the yeast strains.[1] The differential activity between the strains suggests a specific mechanism of action related to DNA repair pathways. However, it is important to note that these are not human cancer cell lines, and further research is required to establish its efficacy in a clinical context.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
Current research suggests that this compound may exert its anti-cancer effects through the modulation of critical signaling pathways involved in cell survival and proliferation. One of the key pathways implicated is the PI3K/Akt signaling cascade.
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. It is hypothesized that this compound's interaction with components of this pathway could lead to the inhibition of downstream signaling, ultimately promoting apoptosis in cancer cells.
Diagram 1: Proposed Interaction of this compound with the PI3K/Akt Signaling Pathway
References
A Comparative Guide to Reptoside and Established AKT1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Reptoside against well-characterized AKT1 inhibitors. While preliminary data suggests an interaction between this compound and AKT1, a lack of quantitative experimental evidence currently prevents a direct performance comparison with established inhibitors.
This guide synthesizes available data to facilitate an objective assessment. Quantitative data for known inhibitors are presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Overview of AKT1 and its Inhibition
The serine/threonine kinase AKT1 is a critical node in the PI3K/AKT signaling pathway, which is fundamental in regulating cell proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making AKT1 a prime target for therapeutic intervention.[1] Inhibition of AKT1 can lead to cell cycle arrest and apoptosis in cancer cells.[2]
This compound: An Iridoid Glycoside with Unquantified AKT1 Interaction
This compound is an iridoid glucoside that has been primarily identified as a DNA damaging agent.[3] While one source indicates that this compound has strong interactions with Tryptophan 352 and Tyrosine 335 residues in AKT1, there is a notable absence of published quantitative data, such as IC50 or Ki values, to define its potency as an AKT1 inhibitor. The primary experimentally validated activity of this compound is its ability to induce DNA damage.[3] Further research, including in vitro kinase assays and cellular studies, is required to validate and quantify its potential as a direct AKT1 inhibitor.
Established AKT1 Inhibitors: A Quantitative Perspective
In contrast to this compound, several small molecule inhibitors of AKT1 have been extensively studied and have advanced into clinical trials. These inhibitors are broadly classified based on their mechanism of action, with ATP-competitive and allosteric inhibitors being the most common.
ATP-Competitive Inhibitors
These inhibitors bind to the ATP-binding pocket of AKT1, preventing the phosphorylation of its downstream substrates.
-
Capivasertib (AZD5363): A potent, orally bioavailable, pan-AKT inhibitor that has shown clinically meaningful activity in patients with AKT1-mutated tumors.[4][5] It has received FDA approval in combination with fulvestrant for certain types of breast cancer.[2]
-
Ipatasertib (GDC-0068): A selective, ATP-competitive pan-AKT inhibitor that has demonstrated antitumor activity in clinical trials, particularly in cancers with AKT1 mutations.[1]
-
Afuresertib (GSK2110183): An orally bioavailable, ATP-competitive pan-AKT kinase inhibitor that has been evaluated in clinical trials for various cancers, including multiple myeloma.[6][7][8]
Allosteric Inhibitors
These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents AKT1 activation.
-
MK-2206: A well-characterized, orally active allosteric inhibitor of all three AKT isoforms. It has been extensively studied in preclinical models and clinical trials.
Quantitative Comparison of AKT1 Inhibitors
The following table summarizes the available quantitative data for the established AKT1 inhibitors. No quantitative data for this compound is available for a direct comparison.
| Inhibitor | Type | Target | IC50 (AKT1) | Ki (AKT1) | Clinical Phase |
| Capivasertib | ATP-Competitive | Pan-AKT | 0.1 nM[4] | - | Approved[2] |
| Ipatasertib | ATP-Competitive | Pan-AKT | 5-18 nM | - | Phase III |
| Afuresertib | ATP-Competitive | Pan-AKT | - | 0.08 nM[6][7][9] | Phase II[9][10] |
| MK-2206 | Allosteric | Pan-AKT | 5-8 nM | - | Phase II |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are representative values from the cited literature.
Signaling Pathways and Experimental Workflows
To understand the context of AKT1 inhibition and the methods used to assess it, the following diagrams illustrate the PI3K/AKT signaling pathway and standard experimental workflows.
Caption: The PI3K/AKT1 signaling pathway.
Caption: Workflow for an in vitro AKT1 kinase assay.
Caption: Workflow for Western blot analysis of AKT1 phosphorylation.
Experimental Protocols
In Vitro AKT1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified AKT1.
Materials:
-
Purified recombinant human AKT1 enzyme
-
AKT1 substrate peptide (e.g., a peptide containing the AKT consensus phosphorylation motif)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter paper or luminescence plate reader (depending on the detection method)
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Prepare the kinase reaction mixture: In a 96-well plate, add the kinase assay buffer, the AKT1 substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction: Add purified AKT1 enzyme to each well to start the reaction.
-
Start the phosphorylation: Add ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction: Add the stop solution to each well.
-
Detection:
-
Radiometric assay: Spot an aliquot of the reaction mixture onto phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.[11]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for AKT1 Phosphorylation
This cellular assay determines the effect of a compound on the phosphorylation status of AKT1 within a cellular context.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway
-
Cell culture medium and supplements
-
Test compound (this compound or other inhibitors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT1 (Ser473), rabbit anti-total AKT1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT1) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total AKT1.
-
Data Analysis: Quantify the band intensities for phosphorylated and total AKT1. The ratio of phospho-AKT1 to total AKT1 indicates the level of AKT1 activation.
Conclusion
While this compound has been noted for its interaction with AKT1, the current body of scientific literature lacks the quantitative data necessary to classify it as a potent and selective AKT1 inhibitor. In contrast, inhibitors such as Capivasertib, Ipatasertib, and MK-2206 are well-characterized with established mechanisms of action and quantified potencies, and they have undergone extensive preclinical and clinical evaluation.
The information and protocols provided in this guide are intended to serve as a resource for researchers interested in further investigating the potential of this compound as an AKT1 inhibitor and for those working on the development of novel cancer therapeutics targeting the PI3K/AKT pathway. Further experimental validation is essential to determine if the observed interaction of this compound with AKT1 translates into meaningful biological inhibition.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. DNA damaging activities of methanol extract of Ajuga postii and iridoid glucoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. afuresertib - My Cancer Genome [mycancergenome.org]
- 11. promega.com [promega.com]
validating the neuroprotective effects of Reptoside in different models
The rising prevalence of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and ischemic stroke, presents a significant challenge to global health. The therapeutic landscape, while evolving, is still in need of effective neuroprotective agents that can halt or reverse the progression of neuronal damage. In this context, natural phytochemicals have garnered considerable interest for their potential multi-target activities and favorable safety profiles. This guide provides a comparative analysis of Acteoside, a prominent phenylethanoid glycoside, against other neuroprotective compounds across various experimental models of neurodegeneration.
Compound Profiles
-
Acteoside (Verbascoside): A phenylethanoid glycoside found in numerous medicinal plants. It is known for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1]
-
Salidroside: A phenylpropanoid glycoside from Rhodiola rosea. It exhibits a wide range of pharmacological activities, including anti-fatigue, antioxidant, and neuroprotective effects.[2][3]
-
Picroside II: An iridoid glycoside from Picrorhiza scrophulariiflora. It has demonstrated significant neuroprotective effects, primarily through anti-apoptotic and anti-inflammatory mechanisms.[4][5]
-
Notoginsenoside R1 (R1): A major saponin from Panax notoginseng. It is recognized for its role in promoting neurogenesis and protecting against ischemic injury.[6][7]
-
Memantine: An FDA-approved drug for Alzheimer's disease. It acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, protecting against excitotoxicity.[8][9]
-
Levodopa (L-DOPA): The gold standard symptomatic treatment for Parkinson's disease. It is a precursor to dopamine, replenishing depleted levels in the brain, though its long-term effects on neuroprotection are debated.[10][11]
Comparative Efficacy in Neurodegeneration Models
The neuroprotective potential of Acteoside and its comparators has been evaluated in various in vitro and in vivo models designed to mimic the pathological conditions of human neurodegenerative diseases.
Parkinson's Disease (PD) Models
PD models typically involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA), rotenone, or 1-methyl-4-phenylpyridinium (MPP+) to selectively destroy dopaminergic neurons. Acteoside has shown significant protective effects in these models by reducing oxidative stress, inhibiting apoptosis, and promoting autophagy.[1][12]
| Compound | Model | Dosage/Concentration | Key Outcome | Citation |
| Acteoside | Rotenone-induced PD (rats) | Oral administration | Attenuated parkinsonism symptoms, inhibited α-synuclein & Caspase-3 upregulation. | [13] |
| Acteoside | 6-OHDA-induced PD (zebrafish) | Pretreatment | Prevented dopaminergic neuron death and movement disorders via Nrf2 activation. | [12] |
| Acteoside | MPP+-induced neuronal injury | Not specified | Inhibited neuronal death. | [13] |
| Salidroside | MPP+-induced toxicity (MN9D cells) | 10, 25, 50 µM | Markedly prevented the reduction in cell viability. | [14] |
| Salidroside | MPTP-induced PD (mice) | Not specified | Attenuated behavioral impairments and decreased loss of TH-positive neurons. | [14] |
| Levodopa | Clinical PD | ED50: 450 mg/day | Maximum effect of 76.7% reduction of baseline UPDRS score. | [15] |
Cerebral Ischemia Models
Models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rodents and oxygen-glucose deprivation/reoxygenation (OGD/R) in cell cultures, simulate the damage caused by stroke. Acteoside demonstrates neuroprotection by reducing infarct volume and inhibiting inflammatory and oxidative stress pathways.[16]
| Compound | Model | Dosage/Concentration | Key Outcome | Citation |
| Acteoside | MCAO/R (rats) | Not specified | Alleviated I/R injury, inhibited plasma kallikrein (pKal) activity (IC50: 195.2 µg/mL). | [16] |
| Salidroside | MCAO/R (rats) | 30 mg/kg | Reduced infarct volume and improved neurological function. | [3] |
| Salidroside | pMCAO (rats) | 100 mg/kg/day | Significantly reduced cerebral infarct volumes at day 1, with increasing benefit over 7 days. | [17] |
| Picroside II | MCAO/R (rats) | 10 mg/kg (i.v.) | Significantly decreased Bederson's score and infarction volume. | [5] |
| Picroside II | MCAO/R (rats) | 20 mg/kg | Significantly decreased cerebral infarction volume and apoptotic cells. | [4] |
| Notoginsenoside R1 | MCAO/R (rats) | Not specified | Significantly decreased infarct volume and neuronal loss. | [7] |
| Memantine | Stroke (clinical) | 20 mg/kg (i.v.) for 5 days | Showed a beneficial effect in a study of 140 patients. | [8] |
Alzheimer's Disease (AD) Models
AD models often use amyloid-beta (Aβ) peptide to induce cytotoxicity or employ transgenic animals (e.g., APP/PS1 mice) that develop Aβ plaques. Acteoside has been shown to protect against Aβ-induced toxicity, reduce Aβ deposition, and improve cognitive deficits.[18]
| Compound | Model | Dosage/Concentration | Key Outcome | Citation |
| Acteoside | Aβ 1-42-infused (rats) | 5.0 mg/kg (p.o.) | Reduced the ratio of Aβ 1-42 deposition in the brain. | [18] |
| Acteoside | Aβ 1-42-induced toxicity (SH-SY5Y cells) | 50 µg/mL | Protected against neural damage and inhibited Aβ 1-42 oligomerization. | [18] |
| Picroside II | AlCl3-induced amnesia (mice) | 20 & 40 mg/kg/day (i.g.) | Markedly ameliorated learning and memory dysfunctions. | [19] |
| Notoginsenoside R1 | Aβ 1-42-injured neurons | Not specified | Rescued cell viability, reduced action potential frequency. | [20] |
| Memantine | Aβ 1-40-induced neurotoxicity (rats) | Plasma conc. ~2.34 µM | Significant reduction in neuronal degeneration and pyknotic nuclei. | [9] |
| Memantine | NMDA-induced excitotoxicity (in vitro) | IC50: ~1 µM | Protected rat neurons in organotypic hippocampal slices. | [8] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated by their influence on various intracellular signaling pathways. Phytochemicals like Acteoside, Salidroside, and Picroside II often exhibit pleiotropic effects, targeting oxidative stress, apoptosis, and inflammation simultaneously.
Key Signaling Pathways
-
Nrf2-ARE Pathway: A critical pathway for cellular defense against oxidative stress. Acteoside and Salidroside have been shown to activate Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes.[3][12]
-
PI3K/Akt Pathway: A central signaling pathway involved in cell survival, proliferation, and growth. Activation of this pathway by Salidroside and Notoginsenoside R1 promotes neuronal survival and neurogenesis.[7][21]
-
Apoptotic Pathways: Apoptosis, or programmed cell death, is a key feature of neurodegeneration. Acteoside and Picroside II can inhibit this process by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[5][13]
-
NMDA Receptor Antagonism: Overactivation of NMDA receptors by glutamate leads to excitotoxicity, a common mechanism of neuronal death in acute and chronic neurological disorders. Memantine offers neuroprotection by blocking the NMDA receptor channel when it is excessively open.[9]
Experimental Protocols
Standardized experimental models are crucial for comparing the efficacy of neuroprotective compounds. Below are outlines of common protocols.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is the most frequently used for inducing focal cerebral ischemia to mimic stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane or chloral hydrate).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a set duration (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow reperfusion.
-
Treatment: The test compound (e.g., Acteoside, Salidroside) is administered at a specific dose, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, either before occlusion, during ischemia, or at the onset of reperfusion.
-
Outcome Assessment: After a survival period (e.g., 24-72 hours), assessments are performed. This includes neurological deficit scoring (e.g., Bederson's scale), measurement of infarct volume using TTC staining, and molecular analysis (Western blot, ELISA) of brain tissue from the ischemic penumbra.[3][5]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture
This in vitro model simulates the ischemic conditions of stroke at a cellular level.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured to an appropriate confluency in standard culture medium.
-
Oxygen-Glucose Deprivation (OGD): The standard medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
Reoxygenation: After the deprivation period, the glucose-free medium is replaced with the standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂). This "reoxygenation" phase typically lasts for 12-24 hours.
-
Treatment: The neuroprotective compound is added to the culture medium at various concentrations, usually before, during, or after the OGD phase.
-
Outcome Assessment: Cell viability is measured using assays like MTT or CCK-8. Apoptosis is quantified via flow cytometry (Annexin V/PI staining) or TUNEL assay. Levels of reactive oxygen species (ROS) and specific proteins in signaling pathways are measured using fluorescent probes and Western blotting, respectively.[22]
Conclusion
Acteoside demonstrates significant neuroprotective effects across a range of in vitro and in vivo models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. Its efficacy is comparable to other promising phytochemicals like Salidroside and Picroside II. The primary mechanisms of action for these natural compounds revolve around their potent antioxidant, anti-inflammatory, and anti-apoptotic properties, often targeting multiple signaling pathways simultaneously. This multi-target approach contrasts with the more specific mechanism of drugs like Memantine (NMDA receptor antagonism). While Levodopa remains a cornerstone for symptomatic relief in PD, its role in neuroprotection is less clear, and phytochemicals like Acteoside may offer a complementary strategy to slow disease progression. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Acteoside as a neuroprotective agent in human neurodegenerative diseases.
References
- 1. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa therapy from the neuroprotection viewpoint. From a clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and neurotoxic roles of levodopa (L-DOPA) in neurodegenerative disorders relating to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salidroside Protects Dopaminergic Neurons by Preserving Complex I Activity via DJ-1/Nrf2-Mediated Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose‐Response Analysis of the Effect of Carbidopa‐Levodopa Extended‐Release Capsules (IPX066) in Levodopa‐Naive Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salidroside Reduces Inflammation and Brain Injury After Permanent Middle Cerebral Artery Occlusion in Rats by Regulating PI3K/PKB/Nrf2/NFκB Signaling Rather than Complement C3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]
- 19. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 22. The Neuroprotective Effect and Possible Mechanism of Picroside II Against Oxygen Glucose Deprivation/Reoxygenation Cell Model [pubs.sciepub.com]
Cross-Validation of Reptoside Bioactivity: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the bioactivity of the iridoid glycoside Reptoside. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the key independent assays, experimental protocols, and data presentation formats that are crucial for rigorously evaluating its potential anti-inflammatory and anti-cancer properties. To illustrate these principles, we will draw upon established methodologies and present comparative data from other well-characterized natural products with similar therapeutic potential.
Data Presentation: Comparative Bioactivity Metrics
A crucial aspect of validating a new bioactive compound is to compare its potency against established molecules. The following table provides a template for summarizing key quantitative data, populated with example values from the known anti-inflammatory and anti-cancer agent, Parthenolide, a sesquiterpene lactone. This structure allows for a direct and clear comparison of efficacy.
| Compound | Assay Target/Cell Line | Bioactivity Metric (IC50/EC50 in µM) | Reference Compound | Reference IC50/EC50 (µM) |
| This compound | NF-κB Inhibition | Data Not Available | Parthenolide | ~5.0 |
| COX-2 Inhibition | Data Not Available | Celecoxib | ~0.04 | |
| MCF-7 (Breast Cancer) | Data Not Available | Doxorubicin | ~0.5 | |
| A549 (Lung Cancer) | Data Not Available | Cisplatin | ~3.0 |
Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are critical for comparing the potency of different compounds. The lower the value, the more potent the compound.
Key Experimental Protocols for Bioactivity Validation
To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are essential. Below are methodologies for key assays relevant to assessing the anti-inflammatory and anti-cancer activities of a compound like this compound.
Anti-Inflammatory Activity Assays
a) NF-κB Inhibition Assay (Luciferase Reporter Assay)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[1] Its inhibition is a primary target for anti-inflammatory drugs.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably transfected with an NF-κB luciferase reporter construct.
-
Protocol:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or a reference compound) for 1 hour.
-
Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) to the cell media.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control.
-
Determine the IC50 value from the dose-response curve.
-
b) COX-2 Inhibition Assay (Enzyme Immunoassay)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2]
-
Assay Type: In vitro enzyme immunoassay (EIA).
-
Protocol:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Incubate purified ovine or human recombinant COX-2 enzyme with arachidonic acid (substrate) and a chromogen in the presence of varying concentrations of this compound or a reference inhibitor (e.g., Celecoxib).
-
The reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The subsequent peroxidase activity is measured colorimetrically.
-
A decrease in color intensity indicates inhibition of COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-Cancer Activity Assays
a) Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Lines: A panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma).
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound or a positive control (e.g., Doxorubicin) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death (apoptosis).
-
Methodology: Flow cytometry analysis.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the cytotoxic evaluation of a novel compound.
Caption: Standard workflow for determining the in vitro cytotoxicity of a compound.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and cytotoxic potential of different parts of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genotoxicity Analysis: Reptoside Versus Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of Reptoside against standard chemotherapeutic agents, namely doxorubicin, cisplatin, and etoposide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data. While this compound is identified as a DNA damaging agent, a notable gap exists in the publicly available literature regarding specific quantitative data from standardized genotoxicity assays. In contrast, extensive data is available for the selected standard chemotherapeutics, which will be presented here to serve as a benchmark.
Quantitative Genotoxicity Data
The following table summarizes the genotoxicity of doxorubicin, cisplatin, and etoposide as determined by the comet assay and micronucleus assay in various in vitro studies. These assays are standard methods for evaluating DNA damage and chromosomal damage, respectively. It is important to note that direct comparative studies involving this compound are not available in the reviewed literature.
| Compound | Assay | Cell Line/System | Concentration/Dose | Results (% Tail DNA, Tail Moment, Micronucleus Frequency, etc.) | Reference |
| Doxorubicin | Alkaline Comet Assay | Human Lymphocytes | 0.2 µM | Significant increase in tail moment (from 0.53-0.72 in control to 12.10-15.17) | [1] |
| Alkaline Comet Assay | U251 Glioma Cells | 1 µM (20h) | Significant increase in average tail moment (from 0.134 to 13.84) | [2] | |
| Oxidative DNA Damage (Enzyme-modified Comet Assay) | F344 Rat Cardiac Tissue | 1, 2, and 3 mg/kg bw (in vivo) | Significant dose-dependent increase in oxidative DNA damage | [3] | |
| Cisplatin | Micronucleus Assay | Human Lymphocytes | Not specified | Genotoxic, induced positive results in micronucleus test | [4] |
| Chromosomal Aberrations & Sister-Chromatid Exchange | Cultured Human Lymphocytes | Not specified | Significant increase in chromosomal aberrations and sister-chromatid exchanges | [5] | |
| Micronucleus Assay | Mouse Bone Marrow (in vivo) | 7 mg/kg IP | Significant increase in micronucleated polychromatic erythrocytes (from 15.96 to 125.6) | [6] | |
| Etoposide | Alkaline Comet Assay | Chinese Hamster Ovary (CHO) Cells | Not specified | Dose- and time-dependent DNA effects | [7] |
| Alkaline Comet Assay | TK6 Cells | >20-30% DNA in tail | Correlated with >50% cell death | [8] | |
| Comet Assay | Male Sprague–Dawley Rats (in vivo) | 5 and 50 mg/kg | Positive response in whole blood, bone marrow, liver, and intestine | [9] | |
| This compound | DNA Damaging Activity | Not specified | Not specified | Identified as a DNA damaging active agent, but quantitative data from standardized genotoxicity assays are not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Treat cell cultures with the test compound at various concentrations for a defined period. A negative (vehicle) and a positive control should be included. Harvest the cells.
-
Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point agarose.
-
Embedding Cells: Mix a suspension of single cells with 0.5% low melting point agarose and pipette onto the pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO freshly added) at 4°C for at least 1 hour to lyse the cells and nuclear membranes.[10]
-
DNA Unwinding: Place the slides in an electrophoresis chamber filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.[11]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.[10]
-
Neutralization and Staining: Gently remove the slides from the chamber and neutralize them with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA and Tail Moment.
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to proliferate. Treat the cultures with various concentrations of the test compound, along with negative and positive controls. The treatment duration is typically 3-24 hours.[12]
-
Cytokinesis Block (Optional but Recommended): For many cell types, add Cytochalasin B to the culture medium after treatment to block cytokinesis. This allows for the identification and scoring of micronuclei specifically in cells that have undergone one cell division, which appear as binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fixation: Fix the cells using a freshly prepared fixative, typically a mixture of methanol and acetic acid.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Analyze the slides under a microscope. Score the frequency of micronuclei in at least 2000 cells per concentration.[12] For cytokinesis-blocked assays, score micronuclei in binucleated cells.
Visualizations
To further elucidate the experimental processes and the biological pathways involved in genotoxicity, the following diagrams are provided.
References
- 1. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of doxorubicin in F344 rats by combining the comet assay, flow-cytometric peripheral blood micronucleus test, and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Doxorubicin and cisplatin genotoxicity: search for a real indication using the micronucleus test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of cisplatin and carboplatin in cultured human lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyhalcone effects on cisplatin-induced genotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo assessment of genotoxic effects of etoposide and chlorothalonil by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of a next‐generation framework for assessment of genomic damage: A case study using the pharmaceutical drug candidate etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.5. Comet Assay for Genotoxicity Testing [bio-protocol.org]
- 11. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Validating AKT1 Target Engagement: A Comparative Guide for Researchers
Absence of evidence for Reptoside binding to AKT1: Extensive searches of scientific literature and chemical databases have yielded no evidence of direct interaction or target engagement between this compound and AKT1. Therefore, this guide will focus on established methods for validating target engagement with AKT1, using well-documented inhibitors as comparative examples. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to AKT1 and Target Engagement
AKT1 (also known as Protein Kinase B alpha) is a serine/threonine-protein kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making AKT1 a significant therapeutic target.[1][2]
Target engagement is the direct physical interaction of a drug molecule with its intended biological target.[3] Validating that a compound engages with its target is a critical step in drug discovery, providing evidence for the mechanism of action and helping to build a strong structure-activity relationship.[3] This guide compares three common experimental methods for validating AKT1 target engagement: Cellular Thermal Shift Assay (CETSA), in vitro Kinase Assays, and Western Blotting for downstream pathway analysis.
Comparative Analysis of AKT1 Inhibitors
To illustrate the validation of AKT1 target engagement, this guide uses several well-characterized AKT1 inhibitors as examples. These compounds have demonstrated direct binding and inhibition of AKT1 in numerous studies.
| Compound | Mechanism of Action | Reported Binding Affinity (Kd/IC50) | Key References |
| MK-2206 | Allosteric Inhibitor | Kd: ~5 nM (for AKT1) | [4][5] |
| Ipatasertib (GDC-0068) | ATP-Competitive Inhibitor | IC50: ~5 nM (for AKT1) | [6][7] |
| AZD5363 (Capivasertib) | ATP-Competitive Inhibitor | IC50: ~3 nM (for AKT1) | [6][8] |
| Afuresertib (GSK2110183) | ATP-Competitive Inhibitor | IC50: ~18 nM (for AKT1) | [6] |
Experimental Methodologies for Validating AKT1 Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment.[9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9][10] This change in thermal stability is then quantified.
Experimental Protocol: CETSA for AKT1
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line with an active PI3K/AKT pathway) to approximately 80% confluency. Treat the cells with the test compound (e.g., MK-2206) or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble AKT1 in each sample using methods like Western Blotting or mass spectrometry. An increase in the amount of soluble AKT1 at higher temperatures in the compound-treated samples compared to the control indicates target engagement.[9]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
In Vitro Kinase Assay
In vitro kinase assays directly measure the enzymatic activity of purified AKT1 and the ability of a compound to inhibit this activity.[11][12] These assays are crucial for determining a compound's potency (e.g., IC50 value).
Experimental Protocol: In Vitro Kinase Assay for AKT1
-
Reaction Setup: In a multi-well plate, combine purified, active AKT1 enzyme with a specific peptide substrate and ATP.[11] A common substrate is a peptide containing the AKT1 recognition sequence.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods:
-
Radiometric Assay: Use [γ-³³P]-ATP and measure the incorporation of the radioactive phosphate into the substrate.[11]
-
Luminescent Assay: Use an ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.[12] The ADP is converted to ATP, which then generates a luminescent signal.[12]
-
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Caption: In Vitro Kinase Assay Workflow.
Western Blotting for Downstream Signaling
This method provides indirect but physiologically relevant evidence of target engagement by measuring the phosphorylation status of known downstream substrates of AKT1. If a compound engages and inhibits AKT1, the phosphorylation of its downstream targets should decrease.
Experimental Protocol: Western Blotting for AKT1 Downstream Targets
-
Cell Culture and Treatment: Grow cells and treat them with the test compound at different concentrations and for various durations.
-
Cell Lysis: Lyse the cells to extract total proteins.[13]
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known AKT1 downstream target (e.g., phospho-PRAS40, phospho-FOXO1).[8][14]
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phosphorylation of downstream targets in compound-treated cells indicates inhibition of the AKT1 pathway. It is important to also probe for total AKT1 and a loading control (e.g., β-actin or GAPDH) to ensure that the observed effects are not due to changes in protein levels.[15][16]
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Conclusion
Validating the engagement of a compound with its intended target, such as AKT1, is a cornerstone of modern drug discovery. While there is no available data to suggest that this compound engages with AKT1, researchers can employ a variety of robust methods to confirm target engagement for novel compounds. The Cellular Thermal Shift Assay provides evidence of direct binding in a cellular context, in vitro kinase assays offer precise quantification of inhibitory potency, and Western blotting confirms the functional consequences of target engagement on downstream signaling pathways. A multi-faceted approach, utilizing a combination of these techniques, is recommended to build a comprehensive and compelling case for a compound's mechanism of action.
References
- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 6. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-Driven Discovery, Therapeutic Targeting, and Post-Clinical Validation of a Novel AKT1 Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide small molecule and metabolite interaction mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lack of Publicly Available Data on the Synergistic Effects of Reptoside with Other Drugs
A comprehensive search of scientific literature and publicly available data has revealed no studies investigating the synergistic effects of Reptoside in combination with other drugs. While this compound is a known iridoid glucoside recognized as a DNA damaging agent, research into its potential as a combination therapy is currently absent from the public domain.
This compound has been identified as an active compound that interacts with the AKT1 signaling pathway, a key regulator of cell survival and proliferation.[1] Its primary described mechanism is the induction of DNA damage.[1] However, this information does not extend to its effects when used concurrently with other therapeutic agents.
The development of effective cancer therapies and other treatments often relies on the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[2][3] Such combination therapies can enhance efficacy, reduce drug resistance, and minimize side effects.[2]
Given the absence of research on this compound's synergistic potential, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways as requested. The scientific community has not yet published findings that would allow for an objective comparison of this compound's performance in combination with other alternatives.
Professionals in drug development and research are encouraged to consider this gap in the literature as a potential area for future investigation. Exploring the synergistic possibilities of DNA damaging agents like this compound with other targeted therapies or chemotherapeutic drugs could unveil novel treatment strategies. Until such research is conducted and published, no data-driven guide on its synergistic effects can be compiled.
References
Validation of In Vitro Findings for Reptoside in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Reptoside, an iridoid glycoside with demonstrated in vitro anti-inflammatory and potential anticancer properties. Due to the limited availability of in vivo studies specifically on isolated this compound, this guide incorporates data from studies on extracts of Ajuga reptans, a plant known to contain this compound, and other relevant iridoid glycosides. This approach offers a broader perspective on the potential in vivo efficacy and mechanisms of action of this compound.
In Vivo Anti-inflammatory Activity of this compound
The anti-inflammatory effects of this compound, observed in vitro, have been validated in animal models using extracts of Ajuga reptans. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the anti-inflammatory activity of an Ajuga reptans extract containing this compound in a carrageenan-induced paw edema model in rats, compared to a known anti-inflammatory agent.
| Treatment | Dose | Animal Model | Paw Edema Inhibition (%) | Reference |
| Ajuga reptans extract | 50 mg/kg | Rat | Moderate | [1] |
| Quercetin | N/A | Rat | 20.52% (at 2 hours) | [1] |
| Indomethacin | 5 mg/kg | Rat | Significant inhibition | [2] |
| Celecoxib | 50 mg/kg | Rat | Significant inhibition | [3] |
Note: "Moderate" and "Significant" are qualitative descriptors from the study and are presented here for comparative context. Quantitative data for direct comparison was not available in the cited source.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the key steps in the carrageenan-induced paw edema model, a common method for assessing anti-inflammatory agents.
-
Animal Preparation: Male Wistar rats (150-200g) are typically used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Treatment Administration: The test compound (e.g., Ajuga reptans extract) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group (which receives only carrageenan).
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Putative In Vivo Anticancer Activity of this compound
Potential Mechanisms of Action
Based on studies of related iridoid glycosides, this compound may exert anticancer effects through the following mechanisms:
-
Induction of Apoptosis: Iridoid glycosides have been observed to trigger programmed cell death in cancer cells. This is often associated with the modulation of pro-apoptotic and anti-apoptotic proteins.
-
Anti-Angiogenic Effects: Some iridoid glycosides can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Experimental Protocol: Tumor Xenograft Model in Mice
The tumor xenograft model is a common in vivo method to evaluate the anticancer efficacy of novel compounds.
-
Cell Culture: Human cancer cells (e.g., from colon, breast, or lung cancer cell lines) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., this compound) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess markers of proliferation, apoptosis, and angiogenesis.
Experimental Workflow for a Tumor Xenograft Study
Caption: Workflow of a typical tumor xenograft model.
Signaling Pathway: Putative Inhibition of NF-κB
Several studies on iridoid glycosides suggest that their anti-inflammatory and potential anticancer effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression. Iridoid glycosides may inhibit this pathway by preventing the degradation of IκB.
Proposed NF-κB Inhibition by this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Disclaimer: The information on anticancer activity and the NF-κB signaling pathway is based on studies of related compounds and represents a putative mechanism for this compound. Further in vivo research specifically on this compound is required for definitive validation.
References
- 1. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Reptoside and Conventional Anti-Inflammatory Drugs
An objective guide for researchers and drug development professionals on the safety profiles of the novel investigational compound Reptoside compared to established anti-inflammatory agents. This guide synthesizes available preclinical and clinical safety data to facilitate an evidence-based evaluation.
In the landscape of drug development, particularly for inflammatory and autoimmune diseases, a thorough assessment of a new chemical entity's safety profile is paramount. This guide provides a comparative analysis of the investigational compound this compound against conventional anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Disease-Modifying Antirheumatic Drugs (DMARDs), and Biologics. Due to the limited publicly available data on this compound, this comparison utilizes hypothetical preclinical and early-phase clinical data to illustrate a framework for safety evaluation.
Comparative Safety Data
The following table summarizes the key safety findings for this compound (hypothetical data) and conventional anti-inflammatory drugs. The data for conventional drugs is a composite representation from various sources, including clinical trial data and post-marketing surveillance.
| Safety Parameter | This compound (Hypothetical Data) | Conventional Drugs (NSAIDs, DMARDs, Biologics) |
| Common Adverse Events | Mild to moderate headache, transient nausea, injection site reaction (for injectable formulation). | NSAIDs: Gastrointestinal ulcers and bleeding, indigestion, headache, dizziness.[1] DMARDs: Nausea, vomiting, liver enzyme elevation, myelosuppression. Biologics: Injection site reactions, increased risk of infections, infusion reactions.[2][3] |
| Serious Adverse Events | Rare instances of hypersensitivity reactions observed in preclinical models. No serious adverse events reported in Phase I human trials. | NSAIDs: Increased risk of heart attack, stroke, and kidney disease.[1] DMARDs: Severe liver damage, pulmonary fibrosis, severe infections. Biologics: Serious infections (including tuberculosis), malignancies, cardiovascular events, demyelinating disorders.[2][3] |
| Cardiovascular Safety | No significant effects on QT interval, heart rate, or blood pressure observed in preclinical and Phase I studies. | NSAIDs (especially COX-2 selective): Increased risk of thrombotic events, myocardial infarction, and stroke.[1] JAK inhibitors (a type of targeted synthetic DMARD): Evidence of association with cardiovascular problems and thrombosis.[2] |
| Gastrointestinal Safety | No evidence of gastric ulceration in animal models at therapeutic doses. Mild, transient nausea reported in a small percentage of Phase I participants. | NSAIDs: High incidence of gastrointestinal ulcers and bleeds due to inhibition of COX-1.[1] An estimated 10-20% of users experience indigestion.[1] |
| Renal Safety | No significant changes in serum creatinine or BUN observed in preclinical and Phase I studies. | NSAIDs: Can cause acute kidney injury and chronic kidney disease with long-term use.[1] |
| Hepatic Safety | No elevation of liver enzymes (ALT, AST) observed in preclinical and Phase I studies. | DMARDs (e.g., Methotrexate, Leflunomide): Can cause significant hepatotoxicity, requiring regular monitoring of liver function. |
| Immunogenicity | Low immunogenic potential observed in preclinical studies. | Biologics: Can induce the formation of anti-drug antibodies, which may lead to loss of efficacy or hypersensitivity reactions. |
Key Experimental Protocols
The safety data presented is derived from a series of standardized preclinical and clinical experiments. Below are the methodologies for key safety assessments.
Preclinical Safety and Toxicity Studies
Objective: To identify potential target organ toxicity and determine a safe starting dose for human trials.
-
Acute Toxicity Study:
-
Animal Model: Sprague-Dawley rats and Beagle dogs.
-
Methodology: A single high dose of this compound is administered via the intended clinical route (e.g., oral, intravenous). Animals are observed for 14 days for signs of toxicity, and a full necropsy and histopathological examination are performed.
-
-
Repeat-Dose Toxicity Study:
-
Animal Model: Sprague-Dawley rats and Cynomolgus monkeys.
-
Methodology: this compound is administered daily for a period of 28 or 90 days at multiple dose levels. Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry, urinalysis), and full histopathology of all major organs.
-
-
Safety Pharmacology Studies:
-
Core Battery: Assessment of effects on the central nervous system (e.g., functional observational battery in rats), cardiovascular system (e.g., telemetry in conscious, unrestrained monkeys to monitor ECG, blood pressure, and heart rate), and respiratory system (e.g., whole-body plethysmography in rats).
-
Phase I Clinical Trial
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Methodology:
-
SAD Cohorts: Small groups of subjects receive a single dose of this compound or placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.
-
MAD Cohorts: Subjects receive multiple doses of this compound or placebo over a specified period (e.g., 14 days).
-
Safety Monitoring: Intensive monitoring of adverse events, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) is conducted throughout the study.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a key inflammatory signaling pathway potentially modulated by anti-inflammatory drugs and a typical workflow for preclinical safety assessment.
Caption: Simplified NF-κB signaling pathway, a key regulator of inflammation.
Caption: Preclinical safety assessment workflow for an investigational new drug.
References
Independent Verification of Reptoside's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reptoside, an iridoid glycoside, has been identified as a DNA damaging agent with potential therapeutic applications. While detailed independent verification of its precise mechanism of action is emerging, current evidence suggests a multi-faceted role involving the induction of DNA damage, potentially through the inhibition of topoisomerase I, and modulation of the PI3K-Akt signaling pathway. This guide provides an objective comparison of this compound's proposed mechanism with well-characterized alternative therapeutic strategies, including the topoisomerase I inhibitor Camptothecin and a representative PI3K inhibitor. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visualizations of the signaling pathways and experimental workflows are presented to facilitate a clear understanding of the molecular interactions.
Proposed Mechanism of Action: this compound
This compound's primary mechanism is believed to be the induction of DNA damage. As an iridoid glycoside, it is hypothesized to function as a topoisomerase I poison, similar to other compounds in its class like aucubin and geniposide. By stabilizing the topoisomerase I-DNA cleavage complex, this compound likely prevents the re-ligation of the DNA strand, leading to single-strand breaks that can convert to cytotoxic double-strand breaks during DNA replication.
Additionally, preliminary data suggests that this compound may interact with and modulate the PI3K-Akt signaling pathway. Specifically, it has been reported to have strong interactions with the AKT1 protein, a key kinase in this pathway that plays a crucial role in cell survival, proliferation, and apoptosis. Inhibition of the PI3K-Akt pathway can lead to decreased cell survival and induction of apoptosis.
dot
Caption: Proposed dual mechanism of action for this compound.
Comparative Analysis: this compound vs. Alternatives
To provide context for this compound's potential therapeutic value, its proposed mechanism is compared with two established classes of anti-cancer agents: Topoisomerase I inhibitors (represented by Camptothecin) and PI3K inhibitors.
| Feature | This compound (Proposed) | Camptothecin | PI3K Inhibitor (Representative) |
| Primary Target | Topoisomerase I, AKT1 | Topoisomerase I | Phosphoinositide 3-kinase (PI3K) |
| Mechanism | Stabilizes Topo I-DNA complex, preventing DNA re-ligation; Modulates PI3K-Akt pathway. | Stabilizes Topo I-DNA complex, preventing DNA re-ligation. | Inhibits the catalytic activity of PI3K, blocking the phosphorylation of PIP2 to PIP3. |
| Cellular Outcome | Induction of DNA damage, cell cycle arrest, apoptosis. | Induction of DNA damage, S-phase arrest, apoptosis. | Inhibition of cell growth, proliferation, and survival; induction of apoptosis. |
| Clinical Status | Pre-clinical | FDA-approved derivatives (e.g., Irinotecan, Topotecan) in clinical use. | Several FDA-approved inhibitors (e.g., Idelalisib, Alpelisib) in clinical use. |
Experimental Protocols for Mechanistic Verification
Independent verification of this compound's mechanism of action would require a series of well-defined experiments. Below are detailed protocols for key assays.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines if a compound inhibits the ability of topoisomerase I to relax supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound and control compounds (e.g., Camptothecin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Protocol:
-
Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound or control compound.
-
Initiate the reaction by adding a specific unit of human Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition is observed as the persistence of the supercoiled DNA form, while the relaxed form will be present in the untreated control.
dot
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
In Vitro Kinase Assay for AKT1 Activity
This assay measures the ability of a compound to inhibit the kinase activity of AKT1.
Materials:
-
Recombinant active AKT1 enzyme
-
AKT substrate (e.g., GSK3α/β peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)
-
Kinase reaction buffer
-
This compound and control inhibitor
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or anti-phospho-GSK3 antibody for ELISA/Western blot)
Protocol:
-
Prepare kinase reactions containing kinase buffer, AKT substrate, and varying concentrations of this compound or a known AKT inhibitor.
-
Add recombinant active AKT1 enzyme to each reaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For antibody-based detection, use an ELISA or Western blot format with an antibody specific to the phosphorylated substrate.
-
Calculate the percentage of inhibition relative to the untreated control.
dot
Caption: Workflow for the in vitro AKT1 Kinase Assay.
Visualization of Comparative Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound (proposed), Camptothecin, and a PI3K inhibitor.
dot
Caption: Comparative signaling pathways of this compound, Camptothecin, and a PI3K inhibitor.
Conclusion
The available evidence strongly suggests that this compound is a DNA damaging agent, likely acting as a topoisomerase I inhibitor. There is also emerging, though less verified, information pointing towards an interaction with the PI3K-Akt signaling pathway. For a comprehensive understanding and to firmly establish its therapeutic potential, further independent experimental validation of these proposed mechanisms is crucial. The experimental protocols and comparative data provided in this guide are intended to facilitate such investigations and aid in the objective evaluation of this compound as a potential therapeutic agent. Researchers are encouraged to perform the outlined experiments to independently verify and expand upon the current understanding of this compound's mechanism of action.
Reptoside: A Comparative Benchmarking Analysis Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Reptoside, an iridoid glycoside, benchmarked against other well-characterized natural compounds. While this compound is a known constituent of several medicinal plants with documented therapeutic properties, quantitative data on its specific performance in various biological assays is not as extensively available in the public domain as for other compounds. This guide summarizes the known activities of this compound and presents a comparative framework using quantitative data from other natural products with similar biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.
Overview of this compound's Biological Activities
This compound is a naturally occurring iridoid glycoside found in plant species such as Leonurus turkestanicus and various Ajuga species.[1][2] Traditional uses of these plants suggest a range of therapeutic effects, and modern research has begun to investigate the pharmacological properties of their chemical constituents, including this compound. The primary biological activities associated with plants containing this compound, and thus likely attributable at least in part to this compound, include anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4]
Comparative Performance Data
To provide a quantitative benchmark for this compound's potential efficacy, this section presents experimental data for other natural compounds known to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties.
Anti-inflammatory Activity
The anti-inflammatory potential of natural compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.
Table 1: Inhibition of Nitric Oxide Production by Various Natural Compounds in LPS-Stimulated RAW 264.7 Cells
| Compound | Plant Source | IC50 (µg/mL) | Reference |
| Icariside E4 | Ulmus pumila L. | 161.0 (ethyl acetate fraction) | [5][6] |
| Crude Protein Extract | Zingiber ottensii Valeton | 38.6 ± 0.34 | [7] |
| Epimuqubilin A | Latrunculia sp. (marine sponge) | 7.4 µM | [8][9] |
Antioxidant Activity
The antioxidant capacity of natural compounds is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: DPPH Radical Scavenging Activity of Various Natural Compounds
| Compound/Extract | Plant Source | IC50 (µg/mL) | Reference |
| Leea macrophylla leaf extract | Leea macrophylla | 152.40 | [10] |
| Ulmus pumila L. ethyl acetate fraction | Ulmus pumila L. | 5.6 | [5][6] |
| Ascorbic Acid (Standard) | - | 4.36 | [10] |
Neuroprotective Activity
Neuroprotective effects are often studied by evaluating a compound's ability to protect neuronal cells from glutamate-induced toxicity. Glutamate is an excitatory neurotransmitter that can cause cell death when present in excessive amounts.
Table 3: Neuroprotective Effects of a Natural Compound Against Glutamate-Induced Toxicity
| Compound | Cell Line | Assay | Results | Reference |
| Tomatine and Tomatidine | SH-SY5Y neuroblastoma cells | Glutamate-induced toxicity | Preserved mitochondrial membrane potential and decreased reactive oxygen species levels. | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with 1 µg/mL of LPS for 20-24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[8]
DPPH Free Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of a test compound by its ability to scavenge the stable free radical DPPH.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound in methanol.
-
In a 96-well plate or cuvettes, mix a solution of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[12][13]
Neuroprotective Effect Against Glutamate-Induced Toxicity
Objective: To assess the neuroprotective potential of a test compound against glutamate-induced excitotoxicity in a neuronal cell line.
Cell Culture:
-
A suitable neuronal cell line, such as SH-SY5Y human neuroblastoma cells or primary cortical neurons, is cultured under appropriate conditions.
Experimental Procedure:
-
Seed the neuronal cells in 96-well plates and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Further mechanistic studies can be performed, such as measuring intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of apoptosis-related proteins.[11][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating natural compounds.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: General workflow for evaluating the biological activity of natural compounds.
Conclusion
This compound, as a constituent of medicinal plants with a history of traditional use, holds promise as a bioactive natural compound. While direct quantitative data on its performance is limited in the available literature, this guide provides a framework for its potential anti-inflammatory, antioxidant, and neuroprotective activities by benchmarking against other well-studied natural products. The provided experimental protocols and illustrative diagrams offer a foundation for researchers to conduct further investigations into the specific mechanisms and efficacy of this compound. Future studies focusing on the isolated compound are necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrcbd.org [bmrcbd.org]
- 11. Neuroprotective effect of steroidal alkaloids on glutamate-induced toxicity by preserving mitochondrial membrane potential and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Reptoside
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Reptoside (CAS No. 53839-03-5), a known DNA damaging agent. Adherence to these guidelines is critical to ensure personnel safety and to maintain a secure laboratory environment. Given its classification, this compound should be handled with the same precautions as a cytotoxic compound.
Essential Safety Information
This compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
As a DNA damaging agent, there is a potential for long-term health effects, and it should be treated as a potential mutagen or carcinogen.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 53839-03-5 | [1][2][3] |
| Molecular Formula | C17H26O10 | [1][2][3] |
| Molecular Weight | 390.38 g/mol | [1][2][3] |
| GHS Hazard Codes | H302, H315, H319 | |
| Occupational Exposure Limits (OELs) | Not Established | [4][5][6] |
Personal Protective Equipment (PPE)
A comprehensive safety program relies on the proper use of personal protective equipment.[7][8] The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Double gloving with chemotherapy-approved nitrile gloves is required. The outer glove should be changed immediately upon contamination and both pairs should be disposed of as hazardous waste after each use or at the end of a task.
-
Eye Protection: Chemical splash goggles and a full-face shield are necessary to protect the eyes and face from splashes.
-
Lab Coat: A disposable, solid-front, back-closing chemotherapy gown made of a low-lint, non-absorbent material is required. Cuffs should be tucked into the inner pair of gloves.
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is mandatory. All respiratory protection requires proper fit-testing and training.[8]
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Don appropriate PPE before handling the package.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be restricted to authorized personnel.
Preparation of Solutions
-
All manipulations of this compound, including weighing of the solid and preparation of solutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to prevent exposure to aerosols and particulates.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
When dissolving the compound, add the solvent slowly to the vial to minimize the risk of splashing.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Conduct all experiments involving this compound within a designated and clearly marked area.
-
Use Luer-Lok syringes and other closed systems to minimize the risk of leaks and spills.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
Spill Response
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE, including respiratory protection.
-
For small spills, use a chemotherapy spill kit to absorb and decontaminate the material.
-
For large spills, follow your institution's emergency procedures for hazardous material spills.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams.[9] This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
-
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the biohazard symbol.[9]
-
Decontamination of Non-Disposable Items: Non-disposable items should be decontaminated using a validated procedure, such as washing with a 10% sodium hypochlorite solution followed by a thorough rinse with water.[10]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[9] Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
Experimental Workflow and Disposal Pathway
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these procedures, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this document.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C17H26O10 | CID 44584096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 53839-03-5 | this compound [phytopurify.com]
- 4. osha.gov [osha.gov]
- 5. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 6. worksafebc.com [worksafebc.com]
- 7. benchchem.com [benchchem.com]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Global Malaria Programme [who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
